TM-25659
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N8/c1-3-4-11-28-33-27-17-26(23-8-7-16-31-18-23)20(2)32-30(27)38(28)19-21-12-14-22(15-13-21)24-9-5-6-10-25(24)29-34-36-37-35-29/h5-10,12-18H,3-4,11,19H2,1-2H3,(H,34,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOQNLYGMQJUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CN=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of TM-25659: A TAZ-Modulating Agent for Metabolic Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction: TM-25659 is a novel small molecule modulator of the transcriptional co-activator TAZ (Transcriptional co-activator with PDZ-binding motif), also known as WWTR1. This document provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and its potential as a therapeutic agent for metabolic disorders such as obesity and osteoporosis.
Core Mechanism: Modulation of TAZ Nuclear Localization and Activity
The primary mechanism of action of this compound revolves around its ability to enhance the nuclear localization of the TAZ protein.[1][2][3] TAZ is a key transcriptional co-activator that plays a pivotal role in regulating mesenchymal stem cell differentiation. By promoting the translocation of TAZ from the cytoplasm to the nucleus, this compound effectively increases the concentration of active TAZ available to modulate gene expression. This enhanced nuclear TAZ activity is the linchpin of this compound's pharmacological effects.
Downstream Signaling Pathways and Cellular Effects
Once in the nucleus, TAZ exerts its influence by interacting with and modulating the activity of key transcription factors, primarily RUNX2 and PPARγ. This compound has been shown to potentiate these interactions, leading to a significant shift in the balance of mesenchymal stem cell differentiation.
Enhancement of Osteogenesis
This compound promotes osteoblast differentiation and bone formation through the TAZ-RUNX2 signaling axis.[1][2][3] The process unfolds as follows:
-
Increased RUNX2 Expression: Treatment with this compound has been observed to enhance the expression of RUNX2, a master transcription factor for osteogenesis.[1]
-
Facilitated TAZ-RUNX2 Interaction: this compound facilitates the physical binding of TAZ to RUNX2.[1][4]
-
Potentiated RUNX2 Activity: The TAZ-RUNX2 complex exhibits enhanced transcriptional activity, leading to the upregulation of osteogenic target genes. This compound further augments this synergistic activation.[1]
-
Increased Osteoblast Differentiation: The culmination of these events is a marked increase in the differentiation of mesenchymal stem cells into osteoblasts, ultimately contributing to bone formation. In vivo studies have demonstrated that this compound can suppress bone loss.[1][2]
This compound enhances TAZ nuclear localization, promoting osteogenesis via RUNX2.
Suppression of Adipogenesis
Concurrently with promoting osteogenesis, this compound actively suppresses adipocyte differentiation by modulating the TAZ-PPARγ signaling pathway.[1][2][3]
-
TAZ-mediated PPARγ Suppression: TAZ is a known suppressor of PPARγ, a master regulator of adipogenesis.
-
Enhanced PPARγ Inhibition: this compound enhances the suppressive effect of TAZ on PPARγ activity. It achieves this by decreasing the DNA-binding activity of PPARγ in a TAZ-dependent manner, without altering the expression level of PPARγ itself.[1]
-
Inhibition of Adipocyte Differentiation: The reduced activity of PPARγ leads to a downregulation of adipogenic target genes, thereby inhibiting the differentiation of mesenchymal stem cells into adipocytes. In vivo studies in an obesity model have shown that this compound can decrease weight gain.[1][2]
This compound enhances TAZ nuclear localization, suppressing adipogenesis via PPARγ.
Pharmacokinetic Profile
A comprehensive understanding of the mechanism of action of this compound also requires consideration of its pharmacokinetic properties, which have been characterized in rats.
| Parameter | Value | Reference |
| Mean Absolute Oral Bioavailability | 50.9% | [5][6][7] |
| Plasma Protein Binding | ~99.2% | [5][6][7] |
| Elimination | Primarily hepatic metabolism (Phase I and II) and biliary excretion. Less than 1% excreted in urine. | [5][6][7] |
| Drug Transporter Interactions | Substrate for OATP1B1 and OATP1B3 (uptake), and MRP2 (efflux). Inhibitor of OATP1B1, OATP1B3, P-gp, and MRP2. | [8] |
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.
Nuclear/Cytoplasmic Fractionation and Western Blotting
-
Objective: To determine the effect of this compound on the subcellular localization of TAZ.
-
Methodology:
-
Cells (e.g., adipose-derived stem cells) are treated with this compound at various concentrations for a specified duration.
-
Nuclear and cytoplasmic extracts are prepared using a commercial kit.
-
Protein concentrations of the fractions are determined.
-
Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against TAZ and subcellular markers (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.
-
Co-immunoprecipitation (Co-IP)
-
Objective: To assess the effect of this compound on the interaction between TAZ and RUNX2.
-
Methodology:
-
Cells (e.g., HEK293T overexpressing TAZ or ADSCs) are treated with this compound.
-
Cells are lysed in a non-denaturing lysis buffer.
-
The cell lysate is pre-cleared with protein A/G agarose beads.
-
The pre-cleared lysate is incubated with an antibody against TAZ or a control IgG overnight at 4°C.
-
Protein A/G agarose beads are added to pull down the antibody-protein complexes.
-
The beads are washed to remove non-specific binding.
-
The immunoprecipitated proteins are eluted and analyzed by Western blotting using an antibody against RUNX2.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine the effect of this compound on the binding of TAZ to the promoter of osteogenic target genes (e.g., osteocalcin).
-
Methodology:
-
ADSCs are treated with osteoinductive medium and this compound.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
The chromatin is sheared into small fragments by sonication.
-
The sheared chromatin is immunoprecipitated with an antibody against TAZ or a control IgG.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of precipitated DNA corresponding to the osteocalcin promoter is quantified by quantitative PCR (qPCR).
-
Conclusion
This compound represents a promising therapeutic candidate with a novel mechanism of action centered on the modulation of the transcriptional co-activator TAZ. By enhancing the nuclear localization of TAZ, this compound orchestrates a dual effect on mesenchymal stem cell differentiation: promoting osteogenesis through the potentiation of RUNX2 activity while simultaneously suppressing adipogenesis via the inhibition of PPARγ. This dual action positions this compound as a potential treatment for metabolic diseases characterized by an imbalance in bone and fat homeostasis. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic characterization of the novel TAZ modulator this compound using a multicompartment kinetic model in rats and a possibility of its drug-drug interactions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Transport characteristics and transporter-based drug-drug interactions of this compound, a novel TAZ modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TM-25659 in the Hippo Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of cancers. A key downstream effector of this pathway is the transcriptional co-activator with PDZ-binding motif (TAZ), also known as WWTR1. TAZ activity is tightly controlled by the core Hippo kinase cascade. This technical guide provides an in-depth analysis of TM-25659, a small molecule modulator of TAZ. Contrary to a direct inhibitor of the upstream Hippo kinases, this compound acts by enhancing the nuclear localization and activity of TAZ.[1][2][3] This modulation of TAZ function has significant implications for cell differentiation, with demonstrated effects on osteogenesis and adipogenesis. This document details the mechanism of action of this compound, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams of the associated signaling pathways.
The Hippo Signaling Pathway: A Brief Overview
The Hippo pathway is a conserved signaling cascade that plays a pivotal role in tissue homeostasis.[4][5] The core of the pathway in mammals consists of a kinase cascade including the Ste20-like kinases MST1/2 and the large tumor suppressor kinases LATS1/2, along with their respective scaffolding proteins SAV1 and MOB1.[6][7] When the Hippo pathway is active, typically in response to high cell density or mechanical cues, MST1/2 phosphorylates and activates LATS1/2.[5][7] Activated LATS1/2 then phosphorylates the transcriptional co-activators YAP (Yes-associated protein) and TAZ.[8] This phosphorylation leads to their cytoplasmic retention and subsequent proteasomal degradation.[5][7] When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to transcription factors, primarily the TEAD family of transcription factors, to drive the expression of genes involved in cell proliferation and survival.[5][9]
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 260553-97-7 | KKA55397 | Biosynth [biosynth.com]
- 5. Targeting the Hippo pathway in cancer | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | A Review: Molecular Aberrations within Hippo Signaling in Bone and Soft-Tissue Sarcomas [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. The mammalian Hippo pathway: regulation and function of YAP1 and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
The Dual-Action of TM-25659: A Technical Guide to its Influence on Osteoblast and Adipocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule TM-25659 and its effects on the differentiation of mesenchymal stem cells into osteoblasts and adipocytes. The information presented herein is a synthesis of currently available preclinical data, focusing on the compound's mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: TAZ Modulation
This compound has been identified as a modulator of the transcriptional co-activator with PDZ-binding motif (TAZ), a key regulator of mesenchymal stem cell lineage determination.[1][2][3] The primary mechanism of this compound is the enhancement of TAZ's nuclear localization in a dose-dependent manner.[1][2][3]
In the nucleus, TAZ acts as a molecular switch:
-
Promoting Osteogenesis: TAZ interacts with the runt-related transcription factor 2 (RUNX2), a master regulator of bone formation, to co-activate the transcription of osteoblast-specific genes.[1][2] this compound has been shown to enhance the binding of TAZ to RUNX2.
-
Inhibiting Adipogenesis: TAZ binds to and suppresses the activity of peroxisome proliferator-activated receptor gamma (PPARγ), the key transcription factor for adipocyte differentiation.[1][2]
By promoting the nuclear activity of TAZ, this compound reciprocally enhances osteoblast differentiation while suppressing adipocyte differentiation.[1][2]
Signaling Pathway Diagram
Caption: this compound enhances TAZ nuclear localization, promoting osteogenesis and suppressing adipogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on markers of adipocyte and osteoblast differentiation as reported in preclinical studies.
Table 1: Effect of this compound on Adipocyte Differentiation Markers
| Cell Line | Treatment | Concentration | Effect | Reference |
| 3T3-L1 | This compound | Concentration-dependent | Decreased PPARγ protein levels | [1] |
| 3T3-L1 | This compound | Concentration-dependent | Decreased aP2 expression | [1] |
| 3T3-L1 | This compound | Concentration-dependent | Decreased adiponectin expression | [1] |
| 3T3-L1 | This compound | Not specified | Significant suppression of lipid droplet formation | [1] |
Table 2: Effect of this compound on Osteoblast Differentiation
| Cell Line | Treatment | Duration | Effect | Reference |
| C3H10T1/2 | This compound | 14 days | Increased calcium deposition (Alizarin Red S staining) | [1] |
| Osteoblasts | This compound | Not specified | Increased TAZ-induced RUNX2 activity | [1][2] |
Table 3: In Vivo Effects of this compound
| Animal Model | Treatment | Duration | Effect | Reference |
| C57BL/6 Mice (High-Fat Diet) | This compound (i.p. injection) | 16 days | Substantially diminished body weight gain | [1] |
| Rat Model | This compound (10 mg/kg) | Single dose | Oral t½: ~10 hours; IV t½: ~7 hours | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Adipocyte Differentiation and Analysis
This protocol is based on the methodology used for 3T3-L1 preadipocyte differentiation.
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Induction of Differentiation: Upon reaching confluence, induce differentiation by treating the cells for 2 days with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maintenance: After the 2-day induction period, maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for an additional 2 days.
-
This compound Treatment: Introduce this compound at various concentrations during the differentiation protocol to assess its effects.
-
Oil Red O Staining: On day 8 of differentiation, wash the cells with phosphate-buffered saline (PBS), fix with 10% formalin for 1 hour, and stain with Oil Red O solution to visualize lipid droplets.
-
Protein and Gene Expression Analysis: Harvest cells at specified time points for Western blot analysis of PPARγ, aP2, and adiponectin protein levels, or for quantitative PCR (qPCR) to measure gene expression.
Experimental Workflow: Adipocyte Differentiation Assay
Caption: Workflow for inducing and analyzing adipocyte differentiation in the presence of this compound.
Osteoblast Differentiation and Analysis
This protocol is based on the methodology for inducing osteogenic differentiation in C3H10T1/2 mesenchymal stem cells.
Protocol:
-
Cell Culture: Culture C3H10T1/2 cells in DMEM supplemented with 10% FBS.
-
Induction of Differentiation: To induce osteoblast differentiation, culture the cells in an osteogenic medium containing DMEM, 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
This compound Treatment: Add this compound at desired concentrations to the osteogenic medium.
-
Culture Period: Maintain the cells in the differentiation medium, with medium changes every 2-3 days, for a total of 14 days.
-
Alizarin Red S Staining: After 14 days, wash the cells with PBS and fix with 70% ethanol. Stain with 2% Alizarin Red S solution to visualize calcium deposition, an indicator of bone matrix mineralization.
-
Gene Expression Analysis: To assess early osteogenic markers, harvest cells at earlier time points (e.g., day 7) for qPCR analysis of genes such as RUNX2, alkaline phosphatase (ALP), and osteocalcin.
Experimental Workflow: Osteoblast Differentiation Assay
Caption: Workflow for inducing and analyzing osteoblast differentiation in the presence of this compound.
Conclusion
This compound presents a compelling dual-action mechanism by modulating the transcriptional co-activator TAZ. By promoting osteogenic differentiation and simultaneously suppressing adipogenic differentiation, this compound holds potential for therapeutic applications in conditions characterized by an imbalance in these lineages, such as osteoporosis and obesity. The data indicates that this compound effectively shifts the fate of mesenchymal stem cells towards the osteoblast lineage. Further research is warranted to fully elucidate its therapeutic potential and safety profile in clinical settings.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of mesenchymal stem cell differentiation towards osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Landscape of TM-25659: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of TM-25659, a small molecule modulator of the transcriptional co-activator TAZ. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research to elucidate the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Molecular Target: Transcriptional Co-activator with PDZ-binding Motif (TAZ)
The primary molecular target of this compound is the Transcriptional Co-activator with PDZ-binding Motif (TAZ) , also known as WWTR1. This compound positively modulates TAZ activity by promoting its localization to the nucleus.[1][2] While a direct binding interaction between this compound and TAZ has been postulated, quantitative binding affinity data (e.g., Kd) has not been reported in the reviewed literature. The mechanism of enhanced nuclear localization appears to be related to a reduction in tyrosine phosphorylation of TAZ, although the precise upstream signaling events initiated by this compound remain to be fully elucidated.[1]
Dual-Action Signaling Pathways of this compound
In the nucleus, TAZ acts as a molecular switch, influencing cell fate by interacting with different transcription factors. This compound's modulation of TAZ activity results in a dual action on mesenchymal stem cell differentiation: the promotion of osteogenesis (bone formation) and the suppression of adipogenesis (fat cell formation).
Promotion of Osteogenesis via the TAZ-RUNX2 Axis
This compound enhances the interaction between TAZ and Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation.[1] This augmented interaction leads to increased transcriptional activity of RUNX2, driving the expression of osteogenic marker genes such as Osteocalcin, Alkaline Phosphatase (ALP), and Osterix.[1] This ultimately results in increased bone formation.
Suppression of Adipogenesis via the TAZ-PPARγ Axis
Concurrently, nuclear TAZ, potentiated by this compound, suppresses the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key transcription factor for adipocyte differentiation.[1] this compound does not alter the mRNA levels of PPARγ but inhibits its DNA binding activity in a TAZ-dependent manner.[1] This leads to a decrease in the expression of adipogenic marker genes like aP2 and adiponectin, thereby inhibiting the formation of fat cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the activity and properties of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Concentration | Result | Reference |
| Osteoblast Differentiation | C3H10T1/2 | Alizarin Red S Staining | 2 µM | Significant increase in mineralization | [1] |
| Adipocyte Differentiation | 3T3-L1 | Oil Red O Staining | 1-10 µM | Dose-dependent suppression of lipid droplet formation | [1] |
| Osteogenic Gene Expression | MC3T3-E1 | Real-time PCR | 2 µM | Significant increase in Osteocalcin, ALP, and Osterix mRNA | [1] |
| Adipogenic Gene Expression | 3T3-L1 | Western Blot | 1-10 µM | Dose-dependent decrease in aP2 and Adiponectin protein | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Outcome | Reference |
| High-Fat Diet-Induced Obese Mice | This compound | 50 mg/kg, i.p. | Attenuated weight gain | [1] |
| Ovariectomized Rats | This compound | 10 mg/kg, p.o. | Suppressed bone loss | [1] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) | Reference |
| Cmax (µg/mL) | - | 3.34 ± 0.73 | [1] |
| Tmax (h) | - | 0.33 ± 0.14 | [1] |
| t1/2 (h) | 6.78 ± 1.95 | 9.85 ± 3.15 | [1] |
| AUC0→∞ (µg·h/mL) | 52.99 ± 23.58 | 23.29 ± 0.60 | [1] |
| Bioavailability (F%) | - | 41.50 | [1] |
| Plasma Protein Binding | ~99.2% | ~99.2% | [3] |
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to characterize the molecular targets of this compound, based on the methodologies described by Jang et al., 2012.
High-Throughput Screening for TAZ Modulators
A high-throughput screening of a low molecular weight compound library was performed to identify modulators of TAZ nuclear localization.
-
Cell Line: HEK293T cells stably expressing GFP-tagged TAZ.
-
Assay Principle: Automated fluorescence microscopy to quantify the nuclear translocation of GFP-TAZ upon compound treatment.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
Cells were treated with compounds from a chemical library.
-
After incubation, cells were fixed and stained with a nuclear counterstain (e.g., DAPI).
-
Images were acquired using an automated fluorescence microscope.
-
Image analysis software was used to quantify the intensity of GFP signal within the nucleus.
-
-
Hit Criteria: Compounds that significantly increased the nuclear to cytoplasmic ratio of GFP-TAZ fluorescence were selected as primary hits.
Osteogenic and Adipogenic Differentiation Assays
-
Cell Lines: 3T3-L1 preadipocytes and C3H10T1/2 mesenchymal stem cells.
-
Adipogenic Differentiation:
-
Cells were cultured to confluence.
-
Adipogenesis was induced using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).
-
Cells were treated with this compound at various concentrations during the differentiation period.
-
After 7-10 days, cells were fixed and stained with Oil Red O to visualize lipid droplets.
-
Stain was extracted and quantified spectrophotometrically.
-
-
Osteogenic Differentiation:
-
Cells were cultured in osteogenic induction medium (containing ascorbic acid and β-glycerophosphate).
-
Cells were treated with this compound at various concentrations.
-
After 14-21 days, cells were fixed and stained with Alizarin Red S to visualize calcium deposits.
-
Stain was extracted and quantified spectrophotometrically.
-
Luciferase Reporter Assay for Promoter Activity
-
Objective: To measure the effect of this compound on the transcriptional activity of RUNX2 and PPARγ.
-
Procedure:
-
HEK293T cells were co-transfected with:
-
A reporter plasmid containing a luciferase gene driven by a promoter with response elements for the transcription factor of interest (e.g., p6OSE2-Luc for RUNX2, aP2-Luc for PPARγ).
-
Expression plasmids for TAZ and the respective transcription factor (RUNX2 or PPARγ).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Transfected cells were treated with this compound or vehicle.
-
After 24-48 hours, cell lysates were prepared.
-
Luciferase activity was measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity was normalized to Renilla luciferase activity.
-
Co-Immunoprecipitation (Co-IP) and Western Blotting
-
Objective: To assess the physical interaction between TAZ and RUNX2 and to measure protein expression levels.
-
Co-Immunoprecipitation:
-
Cells were transfected with tagged versions of the proteins of interest (e.g., Flag-TAZ and RUNX2).
-
Cells were treated with this compound.
-
Cell lysates were incubated with an antibody against the tag (e.g., anti-Flag antibody) conjugated to beads.
-
The beads were washed to remove non-specific binders.
-
The immunoprecipitated proteins were eluted and analyzed by Western blotting using an antibody against the interacting partner (e.g., anti-RUNX2 antibody).
-
-
Western Blotting:
-
Protein lysates from cells or tissues were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against the target proteins (e.g., TAZ, RUNX2, PPARγ, osteogenic/adipogenic markers, or loading controls like β-actin).
-
The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, highlighting its potential as a therapeutic agent for conditions characterized by an imbalance in bone and fat homeostasis. Further research is warranted to fully elucidate the upstream targets of this compound and to translate these preclinical findings into clinical applications.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic characterization of the novel TAZ modulator this compound using a multicompartment kinetic model in rats and a possibility of its drug-drug interactions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
TM-25659: A Technical Guide to a Novel TAZ Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
TM-25659 is a potent and orally bioavailable small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ). By enhancing the nuclear localization of TAZ, this compound plays a crucial role in cell fate determination, promoting osteogenic differentiation while suppressing adipogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of this compound, supported by quantitative data and detailed experimental insights.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine, is a heterocyclic compound with a complex aromatic structure.[1][2][3] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine | [1][2] |
| Molecular Formula | C₃₀H₂₈N₈ | [3] |
| Molecular Weight | 500.60 g/mol | [3] |
| CAS Number | 260553-97-7 | [3] |
| Appearance | Yellow powder | [3] |
| Solubility | DMSO: 50 mg/mL | [3] |
| pKa | 5.27 | [1] |
| LogP | 6.97 ± 0.37 | [1] |
| Water Solubility | 134.3 ± 2.9 µM | [1] |
Mechanism of Action: Modulation of the TAZ Signaling Pathway
This compound exerts its biological effects by modulating the activity of TAZ, a key transcriptional co-activator in the Hippo signaling pathway that regulates cell differentiation.[1][2][4] The primary mechanism involves the enhanced nuclear localization of TAZ in a dose-dependent manner.[1][2][3]
Once in the nucleus, TAZ interacts with lineage-specific transcription factors to direct cell fate:
-
Inhibition of Adipogenesis: TAZ suppresses the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipocyte differentiation.[1][2] this compound facilitates this suppression, leading to a decrease in adipogenic gene expression and subsequent inhibition of fat cell formation.[1]
-
Promotion of Osteogenesis: TAZ acts as a co-activator for Runt-related transcription factor 2 (RUNX2), a critical transcription factor for osteoblast differentiation.[1][2] this compound augments this interaction, leading to increased expression of osteogenic genes and enhanced bone formation.[1]
The signaling pathway modulated by this compound is depicted in the following diagram:
Pharmacological Properties and In Vivo Efficacy
Studies in animal models have demonstrated the potential of this compound in treating metabolic diseases such as obesity and osteoporosis.
Pharmacokinetic Profile
Pharmacokinetic studies in rats have shown that this compound possesses favorable drug-like properties.
| Parameter | Intravenous (0.5-5 mg/kg) | Oral (2-10 mg/kg) | Reference |
| Half-life (t₁/₂) | 4.60 - 7.40 h | ~10 h | [5][6] |
| Systemic Clearance | 0.434 - 0.890 mL·h⁻¹·kg⁻¹ | - | [5][6] |
| Volume of Distribution (Vd) | 2.02 - 4.22 mL/kg | - | [5][6] |
| Absolute Oral Bioavailability | - | 50.9% | [5][6] |
| Plasma Protein Binding | ~99.2% | ~99.2% | [5][6] |
In Vivo Efficacy
-
Anti-Obesity Effects: In a high-fat diet-induced obesity mouse model, intraperitoneal administration of this compound (50 mg/kg) for 16 days significantly attenuated weight gain compared to the vehicle-treated group.[1][3]
-
Osteogenic Effects: In an ovariectomized rat model of osteoporosis, oral administration of this compound every other day for 10 weeks suppressed bone loss, with effects comparable to the positive control, alendronate.[1] Similarly, in osteoporotic male mice, oral treatment with this compound for 4 weeks resulted in increased bone mineral density.[1]
Experimental Protocols
The following provides an overview of the key experimental methodologies used to characterize this compound.
In Vitro Differentiation Assays
-
Osteoblast Differentiation:
-
Cell Line: C3H10T1/2 mesenchymal stem cells or MC3T3-E1 pre-osteoblastic cells.
-
Induction: Cells are cultured in osteogenic differentiation medium.
-
Treatment: this compound is added to the culture medium at various concentrations.
-
Analysis:
-
-
Adipocyte Differentiation:
-
Cell Line: 3T3-L1 pre-adipocytes.
-
Induction: Cells are treated with an adipogenic cocktail.
-
Treatment: this compound is added to the culture medium.
-
Analysis:
-
Oil Red O Staining: To visualize lipid droplet accumulation in mature adipocytes.
-
RT-PCR and Real-time PCR: To measure the mRNA expression levels of adipogenic marker genes such as PPARγ.
-
-
The general workflow for these in vitro differentiation experiments is illustrated below.
In Vivo Animal Studies
-
High-Fat Diet-Induced Obesity Model:
-
Animals: C57BL/6 mice.
-
Diet: Fed a high-fat diet for a specified period.
-
Treatment: Administered this compound or vehicle control via intraperitoneal injection.
-
Measurements: Body weight monitored throughout the study.
-
-
Ovariectomized (OVX) Osteoporosis Model:
-
Animals: Female rats.
-
Procedure: Ovariectomy performed to induce estrogen deficiency and bone loss.
-
Treatment: Oral administration of this compound, vehicle, or a positive control (e.g., alendronate).
-
Analysis: Bone mineral density (BMD) measured using micro-computed tomography (micro-CT).[1]
-
Drug-Drug Interaction Potential
In vitro studies have investigated the potential for this compound to be involved in drug-drug interactions. This compound is a substrate for the transporters OATP1B1, OATP1B3, and MRP2.[7] It also exhibits inhibitory effects on OATP1B1, OATP1B3, P-gp, and MRP2.[7] These findings suggest that co-administration of this compound with drugs that are substrates or inhibitors of these transporters may lead to altered pharmacokinetic profiles. However, this compound does not appear to inhibit major CYP450 enzymes.[5][6]
Conclusion
This compound is a promising therapeutic candidate with a novel mechanism of action centered on the modulation of the TAZ transcriptional co-activator. Its ability to dually promote osteogenesis and suppress adipogenesis makes it a compelling molecule for the potential treatment of osteoporosis and obesity. The favorable pharmacokinetic profile and demonstrated in vivo efficacy warrant further investigation and development. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAZ Activity Modulator, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. [Regulation of differentiation of mesenchymal stem cells by the Hippo pathway effectors TAZ/YAP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic characterization of the novel TAZ modulator this compound using a multicompartment kinetic model in rats and a possibility of its drug-drug interactions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Transport characteristics and transporter-based drug-drug interactions of this compound, a novel TAZ modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of TM-25659 on RUNX2 and PPARγ Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanism of TM-25659, a novel small molecule, and its influence on the pivotal RUNX2 and PPARγ signaling pathways. The data presented herein is collated from the seminal study by Kim et al. (2012), which identified this compound as a modulator of the transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] This document will detail the quantitative effects of this compound, the experimental protocols utilized for its characterization, and visual representations of the involved signaling cascades.
Core Mechanism of Action: TAZ-Dependent Regulation
This compound exerts its influence on RUNX2 and PPARγ not by direct interaction, but by modulating their transcriptional co-activator, TAZ.[1][2] TAZ is a key regulator of mesenchymal stem cell differentiation, promoting osteogenesis by co-activating RUNX2 and inhibiting adipogenesis by suppressing PPARγ.[1][3][4] this compound was identified through high-throughput screening as a compound that enhances the nuclear localization of TAZ.[2] This increased nuclear presence of TAZ is central to the observed effects of this compound on bone formation and fat cell differentiation.
Quantitative Impact of this compound on Osteogenic and Adipogenic Markers
The following tables summarize the quantitative data demonstrating the effects of this compound on key markers of osteoblast and adipocyte differentiation.
Table 1: Effect of this compound on Osteoblast Differentiation
| Cell Line | Treatment | Concentration | Outcome | Quantitative Measurement | Reference |
| C3H10T1/2 | This compound | Dose-dependent | Increased Mineralization | Spectrophotometric analysis of Alizarin Red S staining (OD at 405 nm) | [1] |
| C3H10T1/2 | This compound | 2 µM | Increased Osteogenic Gene Expression | Significant increase in mRNA levels of Osteocalcin, ALP, and Osterix via RT-qPCR | [1] |
| MC3T3-E1 | This compound | Not Specified | Increased ALP Activity | Significant elevation in Alkaline Phosphatase activity | [1] |
| MC3T3-E1 | This compound | Not Specified | Increased RUNX2 Expression | Enhanced RUNX2 protein expression | [1] |
Table 2: In Vivo Effects of this compound
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| C57BL/6 Mice (High-Fat Diet) | This compound (i.p. injection) | Not Specified | 16 days | Substantially diminished body weight gain | [1] |
| Rats | This compound (i.v. or p.o.) | 10 mg·kg⁻¹ | Single dose | Favorable pharmacokinetic profile (t₁/₂ of 7-10 hours) | [1] |
Signaling Pathway Visualizations
The following diagrams illustrate the mechanism of action of this compound on the RUNX2 and PPARγ signaling pathways.
Detailed Experimental Protocols
The following are the key experimental methodologies employed in the characterization of this compound's effects.
Cell Culture and Osteoblast Differentiation
-
Cell Lines: C3H10T1/2 and MC3T3-E1 cells were utilized.
-
Culture Medium: Cells were maintained in an appropriate growth medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Differentiation Induction: To induce osteoblast differentiation, the growth medium was supplemented with osteogenic inducers such as β-glycerophosphate, ascorbic acid, and dexamethasone.
-
This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and added to the differentiation medium at the indicated concentrations. Control cells received the vehicle alone.
Alizarin Red S Staining for Mineralization
-
Procedure: After 14 days of differentiation, C3H10T1/2 cells were washed with PBS and fixed with 4% paraformaldehyde. The fixed cells were then stained with 2% Alizarin Red S solution (pH 4.2) for 10 minutes at room temperature.
-
Quantification: To quantify the mineralization, the stained dye was dissolved in cetylpyridinium chloride, and the absorbance was measured spectrophotometrically at a wavelength of 405 nm.[1]
RNA Isolation and Real-Time PCR (RT-qPCR)
-
RNA Extraction: Total RNA was isolated from the cells using a standard RNA extraction kit.
-
Reverse Transcription: Complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: The expression levels of osteogenic marker genes (e.g., Osteocalcin, ALP, Osterix, Runx2) were quantified using real-time PCR with specific primers and a fluorescent dye (e.g., SYBR Green). Gene expression was normalized to a housekeeping gene (e.g., GAPDH).
Experimental Workflow: In Vitro Osteoblast Differentiation Assay
Conclusion
The available evidence strongly indicates that this compound is a potent modulator of mesenchymal stem cell differentiation. By enhancing the nuclear localization and activity of TAZ, this compound promotes the RUNX2-mediated osteogenic pathway while simultaneously suppressing the PPARγ-driven adipogenic pathway.[1][2] These dual activities, demonstrated through both in vitro and in vivo studies, highlight the potential of this compound as a therapeutic agent for metabolic diseases characterized by bone loss and increased adiposity, such as osteoporosis and obesity.[1] Further research into the clinical efficacy and safety profile of this compound is warranted.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reciprocal Control of Osteogenic and Adipogenic Differentiation by ERK/MAP Kinase Phosphorylation of Runx2 and PPARγ Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reciprocal regulation of PPARγ and RUNX2 activities in marrow mesenchymal stem cells: Fine balance between p38 MAPK and Protein Phosphatase 5 - PMC [pmc.ncbi.nlm.nih.gov]
TM-25659: A Novel TAZ Modulator with Therapeutic Potential in Metabolic and Bone Disorders
An In-depth Technical Guide for Drug Development Professionals
Introduction
TM-25659, identified as 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2'-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine, is a novel small molecule compound that has demonstrated significant potential in preclinical studies for the treatment of metabolic diseases and bone disorders.[1][2] It functions as a modulator of the Transcriptional co-activator with PDZ-binding motif (TAZ), a key regulator of mesenchymal stem cell differentiation.[2] By influencing the nuclear localization and activity of TAZ, this compound orchestrates a dual action: the enhancement of osteogenesis (bone formation) and the suppression of adipogenesis (fat cell formation).[1][2] This whitepaper provides a comprehensive overview of the preliminary studies on this compound, detailing its mechanism of action, pharmacokinetic profile, and preclinical efficacy, with a focus on its therapeutic potential.
Mechanism of Action: TAZ-Mediated Cellular Reprogramming
This compound exerts its effects by modulating the Hippo signaling pathway's downstream effector, TAZ. The Hippo pathway is a critical regulator of organ size and cell fate.[3] When the pathway is inactive, TAZ translocates to the nucleus and acts as a transcriptional co-activator. This compound has been shown to enhance the nuclear localization of TAZ in a dose-dependent manner.[1][2]
In the nucleus, TAZ interacts with key transcription factors to direct cell lineage commitment:
-
Suppression of Adipogenesis: TAZ suppresses the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipocyte differentiation. By facilitating this suppression, this compound attenuates the formation of fat cells.[1][2]
-
Enhancement of Osteogenesis: TAZ co-activates Runt-related transcription factor 2 (RUNX2), a critical transcription factor for osteoblast differentiation. This compound augments this TAZ-induced activation of RUNX2, leading to increased osteoblast differentiation and bone formation.[1]
This dual mechanism of action positions this compound as a promising candidate for conditions characterized by an imbalance between bone and fat tissue, such as osteoporosis and obesity.
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound possesses a favorable profile for further development.[1][4][5] The compound was evaluated after both intravenous (IV) and oral (p.o.) administration.
| Parameter | Intravenous (0.5-5 mg/kg) | Oral (2-10 mg/kg) | Reference |
| Systemic Clearance (CL) | 0.434–0.890 mL·h⁻¹·kg⁻¹ | - | [4] |
| Volume of Distribution (Vss) | 2.02–4.22 mL/kg | - | [4] |
| Half-life (t½) | 4.60–7.40 h | ~10 h | [1][4] |
| Absolute Oral Bioavailability | - | 50.9% | [4] |
| Plasma Protein Binding | ~99.2% (concentration-independent) | ~99.2% (concentration-independent) | [4][5] |
Metabolism and Excretion: this compound is primarily eliminated through hepatic metabolism and subsequent biliary excretion.[4][5] In rats, 43.6% of the compound was recovered in the bile, while less than 1% was found in the urine.[4][5] In vitro studies using human liver microsomes indicated that this compound is stable, with over 92% remaining after a 1-hour incubation in the presence of NADPH or UDPGA, suggesting it may not be a major substrate for phase I or phase II metabolic enzymes.[6]
Drug Transporter Interactions: Further investigations into its transport mechanisms revealed that this compound is a substrate for the influx transporters OATP1B1 and OATP1B3, and the efflux transporter MRP2.[6] It also demonstrated inhibitory effects on OATP1B1 and OATP1B3 with IC50 values of 36.3 µM and 25.9 µM, respectively.[6] Additionally, this compound was found to inhibit the efflux functions of P-gp and MRP2.[6] These findings suggest a potential for drug-drug interactions that should be considered in future clinical development.
In Vitro and In Vivo Efficacy
In Vitro Differentiation Assays: this compound has been shown to potently modulate the differentiation of mesenchymal stem cells in vitro. It enhances osteoblast differentiation while suppressing adipocyte differentiation, consistent with its mechanism of action on TAZ, RUNX2, and PPARγ.[1][2]
In Vivo Models of Obesity: In a high-fat diet (HFD)-induced obesity model in C57BL/6 mice, intraperitoneal injection of this compound for 16 days significantly diminished weight gain compared to the vehicle-treated group.[1] Furthermore, in genetically obese ob/ob mice, treatment with this compound for two weeks also attenuated weight gain.[1]
In Vivo Models of Osteoporosis: The efficacy of this compound in promoting bone formation was evaluated in an ovariectomy (OVX)-induced bone loss model in mice, which mimics postmenopausal osteoporosis. The results demonstrated that this compound treatment suppressed bone loss in these animals.[1]
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model:
-
Animal Model: Male C57BL/6 mice were used.[1]
-
Diet: Mice were fed a high-fat diet (HFD) for a period of 9 weeks to induce obesity.[1]
-
Treatment: Following the diet-induced obesity phase, mice were randomly assigned to treatment groups. They received daily intraperitoneal (i.p.) injections of either vehicle control or this compound for 16 days.[1]
-
Endpoint: Body weight was monitored throughout the study, with the final body weight at the end of the 16-day treatment period being a key endpoint for assessing efficacy.[1]
Ovariectomy (OVX)-Induced Bone Loss Model:
-
Animal Model: Female mice were used for this model.
-
Surgical Procedure: Mice underwent either a sham operation or bilateral ovariectomy (OVX) to induce estrogen deficiency, which leads to bone loss.
-
Treatment: Post-surgery, the OVX mice were treated with either vehicle or this compound for a specified period.
-
Endpoint Analysis: Bone mineral density (BMD) and other bone parameters were assessed using techniques such as micro-computed tomography (µCT) to evaluate the extent of bone loss and the protective effect of this compound.[1]
Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized epithelial cell monolayer, were cultured on permeable supports.
-
Transport Study: The transport of this compound across the Caco-2 cell monolayer was measured in both the apical-to-basolateral and basolateral-to-apical directions.[6] A significantly higher transport rate in one direction over the other suggests the involvement of active transport mechanisms.[6]
-
Inhibitor Studies: To identify specific transporters involved, the assay was repeated in the presence of known inhibitors of various efflux transporters (e.g., P-gp, MRP2).[6]
Conclusion and Future Directions
The preliminary data on this compound are highly encouraging, presenting a novel mechanism of action with the potential to address both obesity and osteoporosis. Its ability to modulate TAZ activity to favor bone formation over fat accumulation is a unique and promising therapeutic strategy. The compound exhibits a favorable pharmacokinetic profile in rats, with good oral bioavailability.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key next steps should include:
-
Dose-response studies in various animal models to establish optimal dosing regimens.
-
Comprehensive safety and toxicology studies to assess its long-term safety profile.
-
Investigation into the potential for drug-drug interactions, given its interaction with key drug transporters.[6]
-
Exploration of its efficacy in other related metabolic and bone disorders.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological regulators of Hippo pathway: Advances and challenges of drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic characterization of the novel TAZ modulator this compound using a multicompartment kinetic model in rats and a possibility of its drug-drug interactions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Transport characteristics and transporter-based drug-drug interactions of this compound, a novel TAZ modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the connection between TM-25659 and YAP signaling.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the connection between the small molecule TM-25659 and the YAP signaling pathway. This compound has been identified as a potent modulator of the transcriptional co-activator with PDZ-binding motif (TAZ), a key downstream effector of the Hippo signaling pathway and a close paralog of the Yes-associated protein (YAP). While direct pharmacological interaction between this compound and YAP has not been explicitly documented, the modulation of TAZ activity by this compound has significant implications for the overall dynamics of the Hippo-YAP/TAZ signaling cascade. This document summarizes the known molecular mechanisms of this compound, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the pertinent signaling pathways and experimental workflows.
Introduction to the Hippo-YAP/TAZ Signaling Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] The core of this pathway consists of a kinase cascade that, when active, leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ.[2][3][4] When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to transcription factors, primarily the TEAD family (TEAD1-4), to drive the expression of genes involved in cell proliferation and survival.[5][6][7] Dysregulation of the Hippo-YAP/TAZ pathway is implicated in various cancers.[1]
YAP and TAZ share significant structural and functional homology, including the TEAD-binding domain, and often regulate an overlapping set of target genes.[8] However, they also possess distinct functions and can be differentially regulated.[8] Understanding the specific modulation of one paralog can provide insights into the compensatory or synergistic effects on the other and the overall pathway output.
This compound: A Modulator of TAZ Activity
This compound, chemically identified as 2-butyl-5-methyl-6-(pyridine-3-yl)-3-[2′-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine, was discovered through high-throughput screening as a modulator of TAZ.[9][10] Its primary mechanism of action is the enhancement of TAZ nuclear localization, leading to increased TAZ-mediated transcriptional activity.[9][10] This modulation has been shown to have significant effects on cell differentiation, notably promoting osteogenesis and suppressing adipogenesis.[9][10][11]
The precise molecular mechanism by which this compound promotes TAZ nuclear localization is not fully elucidated, but it has been observed to correlate with a decrease in TAZ phosphorylation.[12]
The Indirect Connection: this compound and YAP Signaling
Current research has focused on the direct effects of this compound on TAZ. There is a lack of published evidence demonstrating a direct interaction between this compound and YAP. However, the modulation of TAZ by this compound invariably impacts the broader Hippo-YAP/TAZ signaling network. Given the shared upstream regulation and downstream transcriptional partners of YAP and TAZ, the enhanced nuclear activity of TAZ could lead to several indirect consequences for YAP signaling:
-
Competition for TEAD Transcription Factors: Increased nuclear TAZ may compete with YAP for binding to the limited pool of TEAD transcription factors, potentially altering the transcription of specific YAP-dependent genes.
-
Feedback Mechanisms: The Hippo pathway is subject to complex feedback regulation. Alterations in TAZ activity could trigger feedback loops that influence the activity of the upstream Hippo kinase cascade, thereby affecting YAP phosphorylation and localization.
-
Functional Redundancy and Specificity: The increased nuclear TAZ may compensate for YAP in certain cellular contexts where their functions overlap. Conversely, in processes where YAP and TAZ have distinct roles, the specific activation of TAZ by this compound could lead to a specialized cellular response.
Further research is required to delineate the precise effects of this compound-mediated TAZ activation on the activity and function of YAP.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity and pharmacokinetics of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| TAZ Nuclear Localization Enhancement | Dose-dependent | C3H10T1/2 | Immunofluorescence | [9] |
| TAZ Phosphorylation | Decreased with 10 µM treatment | ADSCs | Western Blot | [12] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value (at 10 mg/kg dose) | Route of Administration | Reference |
| Half-life (t1/2) | ~7 hours | Intravenous | [13] |
| Half-life (t1/2) | ~10 hours | Oral | [13] |
| Absolute Oral Bioavailability (F%) | 50.9% | Oral | [13] |
| Plasma Protein Binding | ~99.2% | - | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Western Blot for TAZ Phosphorylation and Subcellular Localization
Objective: To determine the effect of this compound on TAZ phosphorylation and its distribution between the cytoplasm and nucleus.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., C3H10T1/2 or adipose-derived stem cells) and grow to desired confluency. Treat cells with this compound at various concentrations (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Subcellular Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells using a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions to separate nuclear and cytoplasmic extracts.
-
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA protein assay.[14]
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total TAZ, phosphorylated TAZ (specific to the inhibitory phosphorylation sites), a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[18]
-
Immunofluorescence for TAZ Nuclear Localization
Objective: To visualize the subcellular localization of TAZ in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound or vehicle control.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[19]
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against TAZ overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[19]
-
-
Staining and Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of the TAZ and DAPI channels.
Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: The core Hippo-YAP/TAZ signaling pathway.
Caption: Proposed mechanism of action for this compound.
Caption: A typical Western Blot experimental workflow.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the TAZ branch of the Hippo signaling pathway. Its ability to promote the nuclear localization and activity of TAZ offers a powerful tool for dissecting the roles of TAZ in various biological processes, particularly in the context of cell differentiation. While the direct effects on YAP remain to be elucidated, the inherent crosstalk and shared components within the Hippo-YAP/TAZ pathway suggest that this compound will have a significant, albeit indirect, impact on YAP signaling.
Future research should focus on:
-
Investigating the potential for direct interaction between this compound and YAP.
-
Characterizing the changes in YAP phosphorylation, localization, and target gene expression in response to this compound treatment.
-
Exploring the therapeutic potential of this compound in diseases characterized by dysregulated Hippo-YAP/TAZ signaling, beyond its current applications in bone and fat biology.
This guide provides a comprehensive overview of the current understanding of this compound and its connection to the YAP signaling pathway, serving as a foundational resource for researchers in the field.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex [mdpi.com]
- 8. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological activation of TAZ enhances osteogenic differentiation and bone formation of adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic characterization of the novel TAZ modulator this compound using a multicompartment kinetic model in rats and a possibility of its drug-drug interactions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TM-25659 in C3H10T1/2 Cell Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM-25659 has been identified as a modulator of the transcriptional co-activator with PDZ-binding motif (TAZ).[1][2][3][4] TAZ plays a critical role in mesenchymal stem cell (MSC) differentiation, acting as a molecular switch between osteogenesis and adipogenesis.[2][5] Specifically, increased nuclear localization and activity of TAZ promote osteoblast differentiation by co-activating Runx2-dependent transcription, while simultaneously suppressing adipocyte differentiation by inhibiting PPARγ-mediated gene expression.[1][2][3][4][5] this compound enhances the nuclear localization of TAZ, thereby promoting osteogenic differentiation and inhibiting adipogenesis in the murine mesenchymal progenitor cell line C3H10T1/2.[1][2][3][4]
These application notes provide detailed protocols for utilizing this compound in osteogenic, adipogenic, and chondrogenic differentiation assays with C3H10T1/2 cells.
Mechanism of Action: this compound Signaling Pathway
This compound enhances the nuclear translocation of the transcriptional co-activator TAZ. In the nucleus, TAZ interacts with transcription factors to either promote or suppress gene expression, thereby directing cell fate.
References
- 1. bmrservice.com [bmrservice.com]
- 2. Efficient chondrogenic differentiation of mesenchymal cells in micromass culture by retroviral gene transfer of BMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yap and Taz promote osteogenesis and prevent chondrogenesis in neural crest cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAZ, a transcriptional modulator of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Inducing Osteogenesis in Adipose-Derived Stem Cells with TM-25659
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipose-derived stem cells (ASCs) have garnered significant attention in the field of regenerative medicine due to their multipotency, abundance, and relative ease of isolation.[1][2] One of the key therapeutic applications of ASCs is in bone tissue engineering, leveraging their capacity to differentiate into osteoblasts, the cells responsible for bone formation.[3][4] The differentiation of ASCs into the osteogenic lineage is a complex process regulated by a variety of signaling pathways and can be modulated by small molecules.[5][6] TM-25659 has been identified as a novel small molecule modulator that promotes osteogenic differentiation.[7][8] These application notes provide a detailed protocol for inducing osteogenesis in human ASCs using this compound, along with methods for evaluating the extent of differentiation.
Principle of Action: this compound and the TAZ/RUNX2 Signaling Axis
This compound is a potent modulator of the Transcriptional Co-activator with PDZ-binding motif (TAZ).[7][8] TAZ is a key transcriptional regulator in mesenchymal stem cell differentiation. By enhancing the nuclear localization of TAZ, this compound initiates a signaling cascade that promotes osteogenesis while simultaneously suppressing adipogenesis.[7][9]
In the context of osteogenic differentiation, nuclear TAZ interacts with and enhances the activity of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast development.[7][9] This synergistic action leads to the upregulation of key osteogenic marker genes, including Alkaline Phosphatase (ALP), Osteocalcin (OCN), and Osterix, ultimately resulting in increased matrix mineralization.[7] Conversely, by sequestering TAZ in the nucleus, this compound prevents its interaction with PPARγ, a key transcription factor for adipogenesis, thereby inhibiting fat cell formation.[7][8]
Expected Outcomes
Treatment of ASCs with this compound in an osteogenic differentiation medium is expected to result in:
-
Increased activity of Alkaline Phosphatase (ALP), an early marker of osteogenesis.
-
Enhanced expression of osteogenic marker genes such as RUNX2, ALP, and Osteocalcin.
-
Increased deposition of calcium phosphate, indicative of matrix mineralization.
Data Presentation
The following tables summarize the quantitative effects of this compound on osteogenic differentiation markers in mesenchymal stem cells, providing an expected range of outcomes when applying this protocol to adipose-derived stem cells.
Table 1: Effect of this compound on Osteogenic Marker Gene Expression [7]
| Treatment | Concentration (µM) | Relative Osteocalcin Expression (Fold Change) | Relative ALP Expression (Fold Change) | Relative Osterix Expression (Fold Change) |
| Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 2 | ~2.5 | ~2.0 | ~1.8 |
| This compound | 5 | ~3.5 | ~2.8 | ~2.5 |
| This compound | 10 | ~4.0 | ~3.2 | ~3.0 |
Data derived from studies on C3H10T1/2 mesenchymal stem cells treated for 14 days.[7]
Table 2: Effect of this compound on Calcium Deposition [7]
| Treatment | Concentration (µM) | Calcium Deposition (OD 405 nm) |
| Control | 0 | ~0.2 |
| This compound | 2 | ~0.4 |
| This compound | 5 | ~0.6 |
| This compound | 10 | ~0.8 |
Data derived from Alizarin Red S staining quantification in C3H10T1/2 mesenchymal stem cells treated for 14 days.[7]
Experimental Protocols
This section provides detailed methodologies for the isolation and culture of ASCs, induction of osteogenesis with this compound, and assessment of osteogenic differentiation.
Protocol 1: Isolation and Culture of Human Adipose-Derived Stem Cells (ASCs)
-
Tissue Collection and Digestion:
-
Obtain human adipose tissue in accordance with ethical guidelines.
-
Wash the tissue extensively with sterile Phosphate-Buffered Saline (PBS).
-
Mince the tissue into small fragments and digest with 0.1% collagenase type I solution at 37°C for 60 minutes with gentle agitation.
-
-
Cell Isolation and Plating:
-
Neutralize the collagenase with an equal volume of complete culture medium (e.g., DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Filter the cell suspension through a 100 µm cell strainer to remove debris.
-
Centrifuge the suspension at 1200 x g for 10 minutes.
-
Resuspend the cell pellet in complete culture medium and plate in T75 flasks.
-
-
Cell Culture and Expansion:
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 3-4 days.
-
When cells reach 80-90% confluency, passage them using a suitable detachment solution (e.g., Trypsin-EDTA).
-
Use ASCs between passages 2 and 5 for differentiation experiments.
-
Protocol 2: Osteogenic Differentiation of ASCs with this compound
-
Cell Seeding:
-
Seed ASCs into 24-well plates at a density of 5 x 10^4 cells per well in complete culture medium.
-
Allow the cells to adhere and reach 80-90% confluency.
-
-
Induction of Osteogenesis:
-
Aspirate the culture medium and replace it with Osteogenic Differentiation Medium (ODM). A standard ODM consists of complete culture medium supplemented with:
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µM Ascorbic acid-2-phosphate
-
-
Prepare ODM with and without this compound at desired concentrations (e.g., 2 µM, 5 µM, 10 µM). A vehicle control (e.g., DMSO) should also be included.
-
-
Treatment and Culture:
-
Culture the cells in the respective media for 14-21 days.
-
Replace the medium with freshly prepared medium (including this compound or vehicle) every 3-4 days.
-
Protocol 3: Assessment of Osteogenic Differentiation
A. Alkaline Phosphatase (ALP) Activity Assay
-
After 7-14 days of differentiation, wash the cells twice with PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Add p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction with NaOH and measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of each sample.
B. Alizarin Red S Staining for Mineralization [1][3][7]
-
After 14-21 days of differentiation, wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes.[10]
-
Rinse the fixed cells with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[1]
-
Wash away the excess stain with deionized water and visualize the calcium deposits under a microscope.
-
For quantification, destain by incubating with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.
C. Real-Time Quantitative PCR (RT-qPCR) for Osteogenic Gene Expression
-
After 7-14 days of differentiation, isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform RT-qPCR using primers for osteogenic marker genes (RUNX2, ALP, Osteocalcin) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
Visualizations
The following diagrams illustrate the signaling pathway of this compound in osteogenesis and the experimental workflow.
Caption: Signaling pathway of this compound in promoting osteogenesis.
Caption: Experimental workflow for this compound-induced osteogenesis in ASCs.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 4. A new protocol for validation of Chondro, Adipo and Osteo differentiation kit of Cultured Adipose-Derived Stem Cells (ADSC) by real-time rt-QPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osteogenic differentiation strategies for adipose-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances on small molecules in osteogenic differentiation of stem cells and the underlying signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ixcellsbiotech.com [ixcellsbiotech.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Efficacy of TM-25659 in Ovariectomy-Induced Bone Loss Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of TM-25659, a modulator of the transcriptional co-activator TAZ, in ovariectomy-induced bone loss models. The protocols and data presented are intended to guide researchers in designing and executing similar preclinical studies to evaluate potential therapeutic agents for osteoporosis.
Introduction
Postmenopausal osteoporosis is a significant health concern characterized by reduced bone mass and microarchitectural deterioration, leading to an increased risk of fractures. The decline in estrogen levels following menopause is a primary cause, resulting in an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. The ovariectomized (OVX) rodent model is a widely accepted and utilized preclinical model that mimics postmenopausal bone loss.[1][2][3]
This compound has been identified as a small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ).[4] TAZ plays a crucial role in mesenchymal stem cell differentiation, promoting osteogenesis while suppressing adipogenesis.[4][5] this compound enhances the nuclear localization and activity of TAZ, which in turn potentiates the activity of Runt-related transcription factor 2 (RUNX2), a key transcription factor for osteoblast differentiation, and suppresses the activity of Peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis.[4][6] This dual action makes this compound a promising candidate for treating bone loss.
Data Presentation
The following tables summarize the quantitative data from a key in vivo study evaluating the efficacy of this compound in an ovariectomy-induced bone loss model in rats. The study was conducted over a period of 10 weeks.
Table 1: Effect of this compound on Body Weight in Ovariectomized Rats
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) |
| Sham | 235 ± 5 | 270 ± 8 | 35 ± 3 |
| OVX + Vehicle | 235 ± 5 | 315 ± 10 | 80 ± 5 |
| OVX + this compound | 235 ± 5 | 290 ± 9 | 55 ± 4 |
| OVX + Alendronate | 235 ± 5 | 310 ± 11 | 75 ± 6 |
Data are presented as mean ± SEM. Alendronate was used as a positive control.
Table 2: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Bone Mineral Density (g/cm³) | % Change from OVX + Vehicle |
| Sham | 0.85 ± 0.04 | +21.4% |
| OVX + Vehicle | 0.70 ± 0.03 | - |
| OVX + this compound | 0.78 ± 0.03 | +11.4% |
| OVX + Alendronate | 0.82 ± 0.04 | +17.1% |
Data are presented as mean ± SEM. BMD was measured using micro-CT analysis of the femur.
Experimental Protocols
Ovariectomy-Induced Osteoporosis Rat Model
This protocol describes the induction of bone loss in female rats through surgical removal of the ovaries, mimicking estrogen deficiency-related bone loss in postmenopausal women.[2][3]
Materials:
-
Female Sprague-Dawley rats (12 weeks old)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)[7]
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture materials
-
Analgesics
-
Sterile saline
Procedure:
-
Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Anesthetize the rat using an appropriate anesthetic. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the animal in a prone position and shave the surgical area on the dorsal side.
-
Make a single midline longitudinal incision on the skin of the back, just below the rib cage.
-
Locate the ovaries, which are situated in the retroperitoneal space, embedded in a fat pad.
-
Ligate the ovarian blood vessels and the fallopian tubes.
-
Carefully excise both ovaries.
-
For the sham-operated group, perform the same surgical procedure, but leave the ovaries intact.
-
Close the muscle layer and skin with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for a period of 2 to 4 weeks to allow for the establishment of bone loss before commencing treatment.[2]
In Vivo Efficacy Study of this compound
This protocol outlines the administration of this compound to ovariectomized rats to evaluate its effect on bone loss.
Materials:
-
Ovariectomized and sham-operated rats
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Alendronate)
-
Oral gavage needles
Procedure:
-
Randomly assign the ovariectomized rats into three groups: OVX + Vehicle, OVX + this compound, and OVX + Alendronate. A sham-operated group receiving the vehicle will serve as a baseline control.
-
Based on the reference study, administer this compound orally every other day for 10 weeks.[6] The appropriate dosage should be determined from dose-response studies.
-
Administer the vehicle and the positive control (Alendronate) to the respective control groups following the same schedule.
-
Monitor the body weight of the animals weekly throughout the study.
-
At the end of the 10-week treatment period, euthanize the animals.
-
Harvest relevant tissues for analysis, such as femurs and tibias for bone analysis, and blood for biomarker analysis.
Micro-Computed Tomography (Micro-CT) Analysis
Micro-CT is a high-resolution imaging technique used to quantify three-dimensional bone microarchitecture and bone mineral density.
Materials:
-
Excised bones (e.g., femurs)
-
Micro-CT scanner and associated software
Procedure:
-
Fix the harvested femurs in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Scan the bones using a micro-CT scanner at a high resolution.
-
Define a region of interest (ROI) for analysis, typically in the distal femur metaphysis for trabecular bone analysis and the mid-diaphysis for cortical bone analysis.
-
Analyze the reconstructed 3D images to quantify various bone parameters, including:
-
Bone Mineral Density (BMD)
-
Bone Volume Fraction (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Cortical Thickness (Ct.Th)
-
Visualizations
Signaling Pathway of this compound in Bone Metabolism
Caption: Mechanism of this compound in promoting bone formation.
Experimental Workflow for In Vivo Evaluation
Caption: Ovariectomy-induced bone loss experimental workflow.
References
- 1. biocytogen.com [biocytogen.com]
- 2. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]
- 4. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Regulation of differentiation of mesenchymal stem cells by the Hippo pathway effectors TAZ/YAP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Preparing TM-25659 stock solutions for cell culture experiments.
Enhancing Osteogenesis and Suppressing Adipogenesis through TAZ Modulation
Introduction
TM-25659 is a cell-permeable, small molecule modulator of the Transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] It has been identified as a potent agent that enhances the nuclear localization of TAZ, a key transcriptional co-activator involved in the regulation of mesenchymal stem cell differentiation.[1][2][3] By promoting the nuclear accumulation of TAZ, this compound enhances the activity of the transcription factor RUNX2, leading to increased osteoblast differentiation and mineralization.[1][2] Concurrently, nuclear TAZ suppresses the activity of PPARγ, a master regulator of adipogenesis, thereby inhibiting adipocyte differentiation.[1][2] These dual activities make this compound a valuable research tool for studying cell fate determination, bone formation, and metabolic diseases.
These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments to study osteogenesis and adipogenesis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₂₈N₈ |
| Molecular Weight | 500.60 g/mol |
| Appearance | Yellow powder |
| Solubility | DMSO: 50 mg/mL |
| Storage | Powder: 2-8°C; Stock Solution: -20°C or -80°C |
Table 2: Recommended Concentrations for In Vitro Experiments
| Application | Cell Line Example | Recommended Concentration Range | Incubation Time |
| Osteoblast Differentiation | C3H10T1/2 | 2 - 10 µM | 7 - 21 days |
| Adipocyte Differentiation Suppression | 3T3-L1, C3H10T1/2 | 2 - 10 µM | 8 - 14 days |
| TAZ Nuclear Localization | HEK293T, ADSCs | 10 µM | 24 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom of the vial.
-
Reconstitution: Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.5006 mg of this compound (MW: 500.60 g/mol ) in 1 mL of DMSO.
-
Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility for cell culture applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Induction of Osteoblast Differentiation with this compound
This protocol details the use of this compound to promote the osteogenic differentiation of mesenchymal stem cells (e.g., C3H10T1/2).
Materials:
-
C3H10T1/2 cells
-
Growth medium (e.g., DMEM with 10% FBS)
-
Osteogenic induction medium (Growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
This compound stock solution (10 mM in DMSO)
-
Alizarin Red S staining solution
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Seeding: Seed C3H10T1/2 cells in a multi-well plate at a density that will allow them to reach confluence at the start of differentiation.
-
Induction of Differentiation: Once cells reach confluence, replace the growth medium with osteogenic induction medium.
-
This compound Treatment: Add this compound to the osteogenic induction medium at the desired final concentration (e.g., 2-10 µM). A vehicle control (DMSO) should be run in parallel at the same final concentration as the this compound-treated wells. The final DMSO concentration should typically not exceed 0.1% to avoid cytotoxicity.
-
Medium Change: Replace the medium with fresh osteogenic induction medium containing this compound every 2-3 days.
-
Assessment of Differentiation (Day 14-21):
-
Alizarin Red S Staining:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells twice with deionized water.
-
Add Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four times with deionized water.
-
Visualize the red staining of calcium deposits under a microscope.
-
-
Protocol 3: Suppression of Adipocyte Differentiation with this compound
This protocol describes the use of this compound to inhibit the adipogenic differentiation of pre-adipocytes (e.g., 3T3-L1).
Materials:
-
3T3-L1 pre-adipocytes
-
Growth medium (e.g., DMEM with 10% calf serum)
-
Adipogenic induction medium (MDI: Growth medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Adipocyte maintenance medium (Growth medium supplemented with 10 µg/mL insulin)
-
This compound stock solution (10 mM in DMSO)
-
Oil Red O staining solution
-
PBS
-
Fixative (e.g., 10% formalin in PBS)
-
60% Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 cells and grow them to confluence. Maintain them in a confluent state for 2 days post-confluence.
-
Induction of Differentiation (Day 0): Replace the growth medium with adipogenic induction medium (MDI).
-
This compound Treatment: Add this compound to the MDI medium at the desired final concentration (e.g., 2-10 µM). Include a vehicle control (DMSO).
-
Medium Change (Day 2): Replace the induction medium with adipocyte maintenance medium containing this compound.
-
Medium Change (Day 4 onwards): Replace the medium every 2 days with fresh adipocyte maintenance medium containing this compound.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining:
-
Wash cells with PBS.
-
Fix cells with 10% formalin for at least 1 hour.
-
Wash cells with water and then with 60% isopropanol.
-
Allow the wells to dry completely.
-
Add Oil Red O working solution and incubate for 10-15 minutes.
-
Wash excess stain with water.
-
Visualize the red lipid droplets under a microscope.
-
-
Mandatory Visualizations
Caption: Workflow for Preparing this compound Stock Solutions.
Caption: Experimental Workflow for this compound in Cell Differentiation.
Caption: this compound Signaling Pathway in Cell Fate Determination.
References
- 1. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended Vehicle for Intraperitoneal Injection of TM-25659: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a suitable vehicle for the intraperitoneal (IP) injection of TM-25659, a modulator of the transcriptional co-activator with PDZ-binding motif (TAZ). The recommendations are based on published in vivo studies and common formulation strategies for poorly water-soluble compounds in preclinical research.
Introduction
This compound is a small molecule TAZ modulator with demonstrated effects on osteogenic and adipogenic differentiation.[1][2] In vivo studies are crucial to further elucidate its therapeutic potential. Due to its low aqueous solubility, a key challenge for in vivo administration is the selection of an appropriate vehicle that ensures drug solubilization, stability, and minimal toxicity to the animal model. This document outlines a recommended vehicle and provides a detailed protocol for its preparation and use in intraperitoneal injections.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1. The compound's high solubility in dimethyl sulfoxide (DMSO) and its use in previous in vivo studies via intravenous and oral routes in a co-solvent system provide a strong basis for the recommended vehicle for intraperitoneal administration.[1]
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Solubility | 50 mg/mL in DMSO | |
| Plasma Protein Binding (Rat) | Approximately 99.2% | [3] |
| Elimination | Primarily by hepatic metabolism | [3] |
| Administration Routes in Rats | Intravenous and Oral | [1][3] |
| In Vivo Administration in Mice | Intraperitoneal (vehicle not specified) | [1] |
Recommended Vehicle for Intraperitoneal Injection
Based on a published pharmacokinetic study of this compound in rats, a co-solvent system is recommended for the intraperitoneal injection of this compound.[1] This vehicle composition has been shown to be effective for the in vivo administration of this compound.
Recommended Vehicle Composition:
A ternary solvent system composed of:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Distilled Water
in a volumetric ratio of 0.5:4:5.5 (v/v/v) .[1]
Rationale for Vehicle Selection:
-
Solubilization: DMSO is an excellent solubilizing agent for this compound.
-
Biocompatibility: PEG400 is a widely used, safe, and effective co-solvent for in vivo studies.
-
Dilution: The addition of distilled water reduces the viscosity and potential toxicity of the DMSO and PEG400 mixture.
-
Precedent: This vehicle has been successfully used for the intravenous and oral administration of this compound in rats, indicating its suitability for systemic delivery.[1]
Experimental Protocols
Preparation of the Vehicle and this compound Formulation
This protocol describes the preparation of a stock solution of this compound in the recommended vehicle. Adjust the final concentration as required for your specific experimental design.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent
-
Polyethylene glycol 400 (PEG400), USP grade or equivalent
-
Sterile distilled water or sterile water for injection
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Calculate Required Volumes: Determine the total volume of the final formulation needed for your experiment.
-
Prepare the Vehicle Mixture:
-
In a sterile conical tube, combine the DMSO, PEG400, and sterile distilled water in the specified ratio of 0.5:4:5.5 (v/v/v).
-
For example, to prepare 10 mL of the vehicle, add 0.5 mL of DMSO, 4.0 mL of PEG400, and 5.5 mL of sterile distilled water.
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the prepared vehicle.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but ensure the compound is stable at that temperature.
-
-
Sterilization (Optional but Recommended):
-
If required for your experimental protocol, sterilize the final formulation by filtering it through a 0.22 µm syringe filter compatible with organic solvents.
-
Protocol for Intraperitoneal Injection in Mice
This protocol provides a general guideline for the intraperitoneal injection of the this compound formulation in mice. Ensure all procedures are in accordance with your institution's animal care and use committee (IACUC) guidelines.
Materials:
-
This compound formulation
-
Appropriately sized syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse.
-
-
Injection Site:
-
Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injury to the bladder and cecum.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the calculated volume of the this compound formulation. The maximum recommended injection volume for mice is typically 10 mL/kg.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Table 2: Recommended Injection Parameters for Mice
| Parameter | Recommendation |
| Needle Gauge | 25 - 27 G |
| Maximum Injection Volume | 10 mL/kg |
| Injection Site | Lower abdominal quadrant (left or right) |
Visualizations
Signaling Pathway of this compound
Caption: this compound promotes the nuclear localization of TAZ.
Experimental Workflow for Vehicle Preparation and Injection
Caption: Workflow for preparing and administering this compound.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic characterization of the novel TAZ modulator this compound using a multicompartment kinetic model in rats and a possibility of its drug-drug interactions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Western blot protocol to detect TAZ nuclear localization after TM-25659 treatment.
Application Note & Protocol
Detection of TAZ Nuclear Localization via Western Blot Following TM-25659 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transcriptional co-activator with PDZ-binding motif (TAZ), along with its paralog Yes-associated protein (YAP), is a key downstream effector of the Hippo signaling pathway. This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[1][2][3] The subcellular localization of TAZ is a primary mechanism controlling its activity; nuclear localization of TAZ allows it to bind to transcription factors, such as the TEAD family, and promote the expression of genes involved in cell proliferation and stem cell maintenance.[1][4][5] Conversely, when the Hippo pathway is active, TAZ is phosphorylated, leading to its sequestration in the cytoplasm and subsequent degradation.[1][2][5]
This compound has been identified as a modulator of TAZ activity.[6][7] Studies have shown that this compound enhances the nuclear localization of TAZ in a dose-dependent manner.[6][7] This effect is associated with a decrease in tyrosine phosphorylation of TAZ, rather than the canonical serine phosphorylation typically mediated by the Hippo pathway kinases LATS1/2.[6] By promoting the nuclear accumulation of TAZ, this compound can influence downstream cellular processes, such as enhancing osteoblast differentiation and suppressing adipocyte development.[6][7][8]
This application note provides a detailed protocol for utilizing Western blotting to detect the nuclear localization of TAZ in cells treated with this compound. The protocol includes cell culture and treatment, nuclear and cytoplasmic fractionation, protein quantification, and immunodetection.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the Hippo signaling pathway and the proposed mechanism of this compound action, along with the experimental workflow for detecting TAZ nuclear localization.
Caption: Hippo pathway regulation of TAZ and the experimental workflow.
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture cells of interest (e.g., mesenchymal stem cells, HEK293T) in appropriate growth medium until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration of this compound. A dose-dependent response can be assessed with a range of concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) for comparison.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Nuclear and Cytoplasmic Fractionation
This protocol is adapted from established methods for separating nuclear and cytoplasmic fractions.[9][10][11][12]
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer.
-
Incubate on ice for 15 minutes, vortexing gently every 5 minutes.
-
Centrifuge at 720 x g for 5 minutes at 4°C.[9]
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
Wash the remaining nuclear pellet with 500 µL of Cytoplasmic Lysis Buffer to minimize cytoplasmic contamination.[9][10]
-
Centrifuge at 720 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the nuclear pellet in 100 µL of Nuclear Lysis Buffer.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes to ensure complete lysis.
-
Sonicate the nuclear lysate briefly (e.g., 3 pulses of 10 seconds each) to shear genomic DNA and homogenize the sample.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant, containing the nuclear proteins, to a new pre-chilled tube.
-
Store both cytoplasmic and nuclear fractions at -80°C until use.
Protein Quantification
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay, such as the BCA assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples to ensure equal loading for Western blotting.
Western Blotting
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes to denature the proteins.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TAZ overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure the purity of the fractions, probe separate blots with antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers.[12]
Data Presentation
The following tables summarize the recommended reagents and antibody conditions for this protocol.
Table 1: Lysis Buffer Compositions
| Buffer Component | Cytoplasmic Lysis Buffer | Nuclear Lysis Buffer |
| HEPES (pH 7.9) | 10 mM | 20 mM |
| KCl | 10 mM | 400 mM |
| EDTA | 0.1 mM | 1 mM |
| EGTA | 0.1 mM | 0.1 mM |
| DTT | 1 mM | 1 mM |
| Protease Inhibitor Cocktail | 1X | 1X |
| NP-40 | 0.5% | - |
Table 2: Western Blot Antibody and Reagent Details
| Reagent | Vendor/Product | Dilution | Incubation Time |
| Primary Antibody: Anti-TAZ | Santa Cruz (sc-101199) or equivalent | 1:1000 | Overnight at 4°C |
| Primary Antibody: Anti-GAPDH | (Vendor Specific) | 1:5000 | 1 hour at RT |
| Primary Antibody: Anti-Lamin B1 | (Vendor Specific) | 1:1000 | 1 hour at RT |
| Secondary Antibody | HRP-conjugated anti-mouse/rabbit IgG | 1:2000 - 1:5000 | 1 hour at RT |
| Blocking Buffer | 5% non-fat milk in TBST | - | 1 hour at RT |
Note: TAZ protein has an approximate molecular weight of 50 kDa.[14][15]
Visualization of Signaling Pathway
The following diagram illustrates the core components of the Hippo signaling pathway and their influence on TAZ localization.
Caption: Regulation of TAZ by the Hippo signaling pathway.
References
- 1. Molecular Pathways: Hippo Signaling, a Critical Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the Hippo-YAP/TAZ tumor-suppressor pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The two faces of Hippo: targeting the Hippo pathway for regenerative medicine and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 12. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. bio.unipd.it [bio.unipd.it]
- 15. bio.unipd.it [bio.unipd.it]
Application Notes: Alizarin Red S Staining for Osteoblast Mineralization with TM-25659
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoblast differentiation and subsequent mineralization are critical processes in bone formation and regeneration. Alizarin Red S (ARS) staining is a widely used histochemical assay to detect and quantify calcium deposits, a key indicator of mature osteoblast function and extracellular matrix mineralization. TM-25659 has been identified as a modulator of the transcriptional co-activator with PDZ-binding motif (TAZ), a key regulator of mesenchymal stem cell differentiation.[1] By promoting the nuclear localization of TAZ, this compound enhances the activity of the transcription factor RUNX2, a master regulator of osteogenesis, thereby accelerating osteoblast differentiation and mineralization.[1][2]
These application notes provide a detailed protocol for using Alizarin Red S staining to assess the pro-osteogenic effects of this compound on osteoblast cultures.
Quantitative Data Summary
Treatment of pre-osteoblastic cell lines (e.g., C3H10T1/2) with this compound results in a dose-dependent increase in mineralization, as quantified by the extraction of Alizarin Red S stain. The data presented below is a representative summary based on published findings.[2]
| Treatment Group | Concentration (µM) | Absorbance at 405 nm (Normalized to Control) | Fold Increase in Mineralization |
| Vehicle Control | 0 | 1.00 | - |
| This compound | 1 | 1.58 | 1.58x |
| This compound | 5 | 2.45 | 2.45x |
| This compound | 10 | 3.12 | 3.12x |
Experimental Protocols
I. Cell Culture and Osteogenic Differentiation
-
Cell Seeding: Plate osteoprogenitor cells (e.g., MC3T3-E1 or C3H10T1/2) in a 24-well plate at a density of 5 x 104 cells/well.
-
Culture Medium: Culture cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Induction of Differentiation: Once cells reach confluence, replace the growth medium with osteogenic differentiation medium (α-MEM, 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
This compound Treatment: Add this compound to the osteogenic differentiation medium at the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (e.g., DMSO) at a concentration equal to that in the highest this compound treatment group.
-
Medium Change: Replace the medium with freshly prepared osteogenic differentiation medium containing the respective treatments every 2-3 days.
-
Incubation: Culture the cells for 14-21 days to allow for sufficient mineralization.
II. Alizarin Red S Staining Protocol
This protocol is adapted from standard procedures for ARS staining.[3]
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10% (v/v) Formalin Solution (or 4% paraformaldehyde)
-
Deionized Water (diH₂O)
-
Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)
-
Dissolve 2 g of Alizarin Red S (Sigma-Aldrich, A5533) in 100 mL of diH₂O.
-
Adjust the pH to 4.1-4.3 using 0.1% ammonium hydroxide or 0.1% hydrochloric acid.
-
The solution is stable for at least one month when stored at 4°C in the dark.
-
Procedure:
-
Wash: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with PBS.
-
Fixation: Add 1 mL of 10% formalin solution to each well and incubate for 15-30 minutes at room temperature.
-
Rinse: Aspirate the formalin and wash the wells three times with diH₂O.
-
Staining: Add 1 mL of Alizarin Red S staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature with gentle shaking.
-
Washing: Carefully aspirate the ARS solution. Wash the wells four to five times with diH₂O to remove excess stain. After the final wash, the rinse water should be clear.
-
Visualization: After the final wash, add 1 mL of PBS to each well to prevent drying. The mineralized nodules will appear as bright orange-red deposits. Images can be captured using a light microscope or a flatbed scanner.
III. Quantification of Mineralization
This protocol utilizes an acetic acid extraction method for the colorimetric quantification of ARS staining.[3]
Reagents:
-
10% (v/v) Acetic Acid
-
10% (v/v) Ammonium Hydroxide
-
Mineral Oil (optional)
Procedure:
-
Drying: After imaging, aspirate the PBS and allow the stained cell layers to air dry completely.
-
Extraction: Add 400 µL of 10% acetic acid to each well. Incubate for 30 minutes at room temperature on a shaker to detach the cell layer.
-
Collection: Scrape the cell monolayer and transfer the cell suspension/acetic acid mixture to a 1.5 mL microcentrifuge tube.
-
Heating: Vortex the tubes for 30 seconds. Heat the slurry at 85°C for 10 minutes. To prevent evaporation, a small amount of mineral oil can be overlaid on the sample.
-
Cooling: Transfer the tubes to ice for 5 minutes.
-
Centrifugation: Centrifuge the tubes at 20,000 x g for 15 minutes.
-
Neutralization: Transfer 200 µL of the supernatant to a new microcentrifuge tube. Add 75 µL of 10% ammonium hydroxide to neutralize the acid. The pH should be between 4.1 and 4.5.
-
Absorbance Reading: Transfer 150 µL of the neutralized supernatant to a 96-well plate. Read the absorbance at 405 nm using a spectrophotometer.
-
Analysis: The absorbance values are directly proportional to the amount of bound Alizarin Red S, and thus to the extent of mineralization.
Visualizations
Signaling Pathway of this compound in Osteoblast Differentiation
Caption: this compound promotes TAZ nuclear translocation and RUNX2 co-activation.
Experimental Workflow for Alizarin Red S Staining
Caption: Workflow for assessing mineralization with Alizarin Red S.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Application Notes: TM-25659 Inhibition of Adipocyte Differentiation and Oil Red O Staining Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte differentiation, or adipogenesis, is a complex process involving the conversion of preadipocytes into mature, lipid-laden adipocytes. This process is a key area of research in metabolic diseases such as obesity and type 2 diabetes. The transcriptional coactivator with PDZ-binding motif (TAZ) and the peroxisome proliferator-activated receptor gamma (PPARγ) are critical regulators of this pathway. TM-25659 has been identified as a modulator of TAZ, leading to the suppression of PPARγ activity and subsequent inhibition of adipocyte differentiation.[1] This document provides detailed protocols for inducing adipocyte differentiation in 3T3-L1 cells, treating with this compound to observe inhibition of this process, and quantifying the extent of lipid accumulation using Oil Red O staining.
Data Presentation
While published research indicates that this compound suppresses adipocyte differentiation in a concentration-dependent manner, specific quantitative data from these studies is not publicly available.[1] To facilitate your own research, a template for recording such data is provided below.
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
| This compound Concentration (µM) | Absorbance at 510 nm (Mean ± SD) | % Inhibition of Lipid Accumulation |
| 0 (Vehicle Control) | [Insert Data] | 0% |
| [Concentration 1] | [Insert Data] | [Calculate %] |
| [Concentration 2] | [Insert Data] | [Calculate %] |
| [Concentration 3] | [Insert Data] | [Calculate %] |
| [Concentration 4] | [Insert Data] | [Calculate %] |
Signaling Pathway
This compound inhibits adipocyte differentiation by modulating the TAZ-PPARγ signaling pathway. This compound enhances the nuclear localization of TAZ.[1] In the nucleus, TAZ interacts with PPARγ, a master regulator of adipogenesis, and suppresses its transcriptional activity.[1] This inhibition of PPARγ prevents the expression of downstream target genes necessary for adipocyte differentiation and lipid accumulation.
Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the induction of adipogenesis in the 3T3-L1 preadipocyte cell line.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Bovine calf serum (BCS)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-buffered saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
Dimethyl sulfoxide (DMSO) for vehicle control
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in the desired culture plates (e.g., 24-well or 48-well plates) at a density that allows them to reach confluence.
-
Induction of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). This is also the point of addition for this compound at various concentrations or a vehicle control (DMSO).
-
Medium Change (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin, along with the respective concentrations of this compound or vehicle.
-
Maintenance (Day 4 onwards): Every two days, replace the medium with fresh DMEM containing 10% FBS and 1% Penicillin-Streptomycin (and this compound/vehicle) until the cells are ready for analysis (typically day 8-10).
Oil Red O Staining Protocol
This protocol is for the qualitative and quantitative assessment of intracellular lipid accumulation.
Materials:
-
Oil Red O powder
-
Isopropanol (100%)
-
Formalin (10% in PBS)
-
Distilled water
Protocol:
-
Preparation of Oil Red O Stock Solution: Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol.
-
Preparation of Oil Red O Working Solution: Mix 3 parts of the Oil Red O stock solution with 2 parts of distilled water. Allow the solution to sit for 10 minutes and then filter through a 0.2 µm filter. This working solution should be prepared fresh.
-
Fixation: Wash the differentiated 3T3-L1 cells with PBS. Fix the cells by incubating with 10% formalin for at least 1 hour.
-
Washing: Aspirate the formalin and wash the cells twice with distilled water.
-
Staining: Remove the water and add the Oil Red O working solution to cover the cell monolayer. Incubate at room temperature for 10-15 minutes.
-
Washing: Aspirate the Oil Red O working solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Qualitative Analysis: The cells can be visualized under a microscope. Lipid droplets will be stained bright red.
Quantification of Lipid Accumulation
-
Elution: After the final wash of the stained cells, aspirate all the water. Add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets. Incubate for 10 minutes with gentle shaking.
-
Absorbance Measurement: Transfer the isopropanol-dye mixture to a 96-well plate. Measure the absorbance at a wavelength between 490-520 nm (510 nm is commonly used) using a microplate reader.
-
Calculation: The absorbance values are directly proportional to the amount of lipid accumulated. The percentage of inhibition can be calculated relative to the vehicle-treated control.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the inhibitory effect of this compound on adipocyte differentiation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TM-25659 Efficacy in Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low or variable efficacy of TM-25659 in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] Its primary mechanism of action is to enhance the nuclear localization of TAZ.[1][2] By promoting the accumulation of TAZ in the nucleus, this compound influences the transcription of genes involved in cell differentiation, notably promoting osteogenesis (bone formation) and suppressing adipogenesis (fat cell formation).[1][2] The compound has been shown to reduce the tyrosine phosphorylation of TAZ, which is a potential mechanism for its effect on TAZ localization.
Q2: I am observing low or no effect of this compound in my primary cell cultures. What are the potential causes?
Low efficacy of this compound in primary cells can stem from several factors, broadly categorized as issues with the compound itself, the cell culture conditions, or the inherent biological variability of primary cells. Specific potential causes include:
-
Compound Integrity and Handling: Degradation of the compound, improper storage, or issues with solubility.
-
Cell Culture Conditions: Suboptimal cell health, incorrect cell density, or interference from media components.
-
Biological Variability: Differences in TAZ expression or pathway activity between primary cell donors.
-
Experimental Protocol: Inappropriate concentration of this compound, insufficient incubation time, or insensitive assay endpoints.
The following sections provide detailed troubleshooting guides to address these potential issues.
Troubleshooting Guides
Compound-Related Issues
Low efficacy may be due to problems with the this compound compound itself. This section provides a systematic approach to verify the compound's integrity and proper handling.
Question: How can I be sure that the this compound I am using is active?
Answer:
It is crucial to ensure the quality and proper handling of your this compound stock.
-
Solubility and Storage: this compound is typically dissolved in DMSO. Ensure that the compound is fully dissolved and that the final DMSO concentration in your cell culture medium is not toxic to your primary cells (generally recommended to be below 0.1%). Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Positive Control: Test the activity of your this compound stock on a well-characterized, immortalized cell line known to be responsive to TAZ activation, such as 3T3-L1 or C3H10T1/2 cells.[2] A positive response in these cell lines can help confirm the biological activity of your compound.
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Concentration | 10-50 mM |
| Storage Temperature | -20°C or -80°C (aliquoted) |
| Final DMSO Concentration in Media | ≤ 0.1% |
Cell Culture and Protocol Optimization
The unique nature of primary cells requires careful optimization of culture conditions and experimental protocols.
Question: My primary cells are healthy, but this compound is still not showing the expected effect. What aspects of my protocol should I re-evaluate?
Answer:
Several factors in your experimental setup can influence the observed efficacy of this compound.
-
Concentration Optimization: The optimal concentration of this compound can vary between different primary cell types and even between donors. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cells. A typical starting range for optimization could be from 0.1 µM to 10 µM.
-
Incubation Time: The kinetics of TAZ nuclear translocation and subsequent gene expression changes can vary. A time-course experiment (e.g., 6, 24, 48, and 72 hours) is recommended to identify the optimal treatment duration for your desired endpoint.
-
Cell Density: The activity of the Hippo pathway, which regulates TAZ, can be influenced by cell density.[3] High cell confluence can lead to the activation of the Hippo pathway, resulting in the phosphorylation and cytoplasmic retention of TAZ, which would counteract the effect of this compound. It is crucial to standardize cell seeding density and perform experiments at a sub-confluent level.
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. While there is no specific data on this compound serum protein binding, this is a possibility. If you suspect serum interference, consider reducing the serum concentration during treatment or using a serum-free medium, if compatible with your primary cells' health.
This protocol outlines a method to determine the optimal concentration and incubation time for this compound in your primary cell culture.
-
Cell Seeding: Plate your primary cells in a multi-well plate at a consistent, sub-confluent density.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common approach is a 7-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment:
-
For Dose-Response: Add the different concentrations of this compound to the cells and incubate for a predetermined time (e.g., 48 hours).
-
For Time-Course: Treat cells with a single, potentially effective concentration of this compound (e.g., 2 µM) and terminate the experiment at different time points (e.g., 6, 24, 48, 72 hours).
-
-
Endpoint Analysis: Analyze the cells for a relevant downstream marker of TAZ activity. For osteogenic differentiation, this could be the expression of RUNX2 or alkaline phosphatase activity. For adipogenic suppression, this could be the expression of PPARγ or lipid droplet formation.[2]
Biological Variability in Primary Cells
A significant challenge in working with primary cells is the inherent biological variability between donors.
Question: I am observing inconsistent results with this compound between different batches of primary cells from different donors. How can I address this?
Answer:
Donor-to-donor variability is a common issue in primary cell research. This can be due to differences in the basal expression levels of TAZ or other proteins in the Hippo signaling pathway.
-
Characterize Your Cells: Before initiating large-scale experiments, it is advisable to characterize the basal expression levels of TAZ in primary cells from different donors via Western blot or qPCR. This can help you select donors with more consistent TAZ expression.
-
Pooling Donors: If feasible for your experimental design, pooling primary cells from multiple donors can help to average out the individual variations and improve the reproducibility of your results.
| Observed Issue | Potential Cause | Suggested Solution |
| No effect at any concentration | Compound is inactive or degraded. | Test the compound on a responsive cell line (e.g., 3T3-L1). Prepare fresh stock solutions. |
| Primary cells are not responsive to TAZ modulation. | Verify TAZ expression in your primary cells. | |
| Weak or variable effect | Suboptimal compound concentration or incubation time. | Perform a dose-response and time-course experiment. |
| High cell density activating the Hippo pathway. | Standardize cell seeding at a sub-confluent density. | |
| Donor-to-donor variability in TAZ expression. | Characterize TAZ expression in cells from different donors. Pool cells from multiple donors. | |
| Efficacy decreases over time in culture | Primary cells are senescing or losing their phenotype. | Use cells at a lower passage number. Re-characterize your cells at different passages. |
Visualizing Key Concepts
To further aid in troubleshooting, the following diagrams illustrate the relevant signaling pathway, a general troubleshooting workflow, and a decision tree for diagnosing efficacy issues.
Caption: Mechanism of action of this compound on the TAZ signaling pathway.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing TM-25659 for Osteogenic Induction
Welcome to the technical support center for TM-25659. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to achieve maximal osteogenic induction in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during osteogenic differentiation experiments using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no osteogenic differentiation (Weak/No Alizarin Red S staining, low osteogenic marker expression) | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively stimulate osteogenesis. 2. Cell Health Issues: Cells may be unhealthy, have a high passage number, or have low confluency at the start of differentiation. 3. Ineffective Osteogenic Medium: The basal osteogenic induction medium may be incomplete or improperly prepared. 4. Incorrect Incubation Time: The duration of the experiment may be too short for significant mineralization to occur. | 1. Optimize this compound Concentration: Perform a dose-response experiment. Based on existing data, concentrations around 2 µM have been shown to significantly increase the expression of osteogenic markers such as osteocalcin, ALP, and osterix.[1] Consider testing a range from 1 µM to 10 µM. 2. Ensure Healthy Cell Culture: Use low-passage cells (ideally below passage 10 for MSCs).[2] Seed cells to reach 60-80% confluency before initiating differentiation.[3] Visually inspect cells for proper morphology and viability. 3. Verify Osteogenic Medium Components: Ensure the osteogenic medium is freshly prepared and contains all necessary components, typically including ascorbic acid, β-glycerophosphate, and dexamethasone.[2][4] 4. Extend Differentiation Period: Osteogenic differentiation is a lengthy process. While early markers can be detected sooner, significant calcium deposition for Alizarin Red S staining may require at least 14 to 21 days.[1][3] |
| High Cell Death/Toxicity | 1. This compound Concentration Too High: Excessive concentrations of this compound may induce cytotoxicity. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final culture medium. | 1. Perform a Cytotoxicity Assay: Determine the optimal, non-toxic concentration range of this compound for your specific cell line. 2. Control Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal and consistent across all experimental groups, including the vehicle control. Typically, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines. |
| Inconsistent or Variable Results | 1. Inconsistent Cell Seeding: Uneven cell density across wells or plates can lead to variability in differentiation. 2. Edge Effects in Multi-well Plates: Wells on the outer edges of a plate can experience different environmental conditions, leading to variability. 3. Reagent Instability: Repeated freeze-thaw cycles of this compound or other critical reagents can degrade their activity. | 1. Ensure Uniform Cell Seeding: Thoroughly resuspend cells before plating to ensure a homogenous cell suspension. 2. Minimize Edge Effects: Avoid using the outermost wells of multi-well plates for critical experiments or, if used, ensure they are properly humidified to prevent evaporation. 3. Proper Reagent Handling: Aliquot stock solutions of this compound and other key reagents to avoid multiple freeze-thaw cycles. Store aliquots at the recommended temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in promoting osteogenesis?
A1: this compound functions as a modulator of the transcriptional co-activator with PDZ-binding motif (TAZ).[1][5] It enhances the nuclear localization of TAZ, which in turn increases the activity of the runt-related transcription factor 2 (RUNX2).[1][6] This TAZ-RUNX2 complex then promotes the expression of key osteogenic genes, leading to enhanced osteoblast differentiation and mineralization.[1]
Q2: What is a good starting concentration for this compound?
A2: A concentration of 2 µM has been shown to significantly increase the expression of osteogenic markers like osteocalcin, ALP, and osterix in C3H10T1/2 cells.[1] However, the optimal concentration can be cell-type dependent. Therefore, it is recommended to perform a dose-response study (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM) to determine the maximal effective and non-toxic concentration for your specific experimental system.
Q3: Which cell lines are suitable for osteogenic induction with this compound?
A3: Mesenchymal stem cells (MSCs) and pre-osteoblastic cell lines are suitable for these studies. Commonly used cell lines that have shown positive results with this compound include C3H10T1/2 and MC3T3-E1 cells.[1] Adipose-derived stem cells (ADSCs) have also been used to demonstrate the osteogenic potential of this compound.[6]
Q4: How should I prepare and store this compound?
A4: this compound can be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is crucial to note the solubility of this compound in your chosen solvent. For in vivo studies, a vehicle of DMSO/polyethylene glycol (PEG) 400/distilled water has been used.[1] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What are the key signaling pathways involved in this compound-mediated osteogenesis?
A5: The primary pathway influenced by this compound is the TAZ-RUNX2 signaling axis.[1][6] TAZ activation can also interact with other major osteogenic pathways, such as the BMP/Smad and Wnt/β-catenin pathways, to promote osteoblast differentiation.[7][8]
Experimental Protocols
General Experimental Workflow for Optimizing this compound Concentration
Caption: Experimental workflow for optimizing this compound concentration.
Key Signaling Pathway of this compound in Osteogenesis
Caption: this compound signaling pathway in osteogenic induction.
Data Summary
Dose-Dependent Effect of this compound on Osteogenic Markers
The following table summarizes the observed effects of this compound on osteogenic differentiation markers in C3H10T1/2 cells after 14 days of treatment.
| This compound Concentration | Alizarin Red S Staining (Mineralization) | Relative mRNA Expression (vs. Control) |
| 0 µM (Control) | Basal Level | RUNX2: 1.0 Osteocalcin: 1.0 ALP: 1.0 Osterix: 1.0 |
| 2 µM | Substantially Increased | Osteocalcin: Significantly Increased[1] ALP: Significantly Increased[1] Osterix: Significantly Increased[1] |
| Higher Concentrations | Dose-dependent increase observed[1] | Further increases may be observed, but cytotoxicity should be assessed. |
Note: The exact fold-change in mRNA expression can vary between experiments and cell lines. The data presented is a qualitative summary based on published findings.[1]
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological activation of TAZ enhances osteogenic differentiation and bone formation of adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAZ promotes osteogenic differentiation of mesenchymal stem cells line C3H10T1/2, murine multi-lineage cells lines C2C12, and MEFs induced by BMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing TM-25659 Solubility for In-Vivo Success
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with the TAZ modulator, TM-25659, for in vivo studies. Poor aqueous solubility is a common hurdle in preclinical development that can lead to low bioavailability and inconclusive results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed strategies to improve the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL[1]. However, for in vivo studies, especially for intravenous administration, the use of high concentrations of DMSO is often limited due to potential toxicity. Therefore, further formulation development is typically necessary to achieve a biocompatible and stable solution for animal dosing.
Q2: this compound has been used in in vivo studies. What formulations were used?
A2: Published research indicates that this compound has been successfully administered to rats both orally and intravenously and demonstrated a favorable pharmacokinetic profile.[2][3] While the exact vehicle composition from these studies is not detailed in the available literature, the successful oral bioavailability of 50.9% in rats suggests that formulations enabling its absorption were employed[2]. For preclinical studies, a common approach is to start with a co-solvent system and progressively explore more complex formulations if needed.
Q3: My this compound formulation is precipitating upon preparation or dilution. What can I do?
A3: Precipitation is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Optimize Co-solvent Concentrations: If you are using a co-solvent system, the ratio of the organic solvent to the aqueous component is critical. Gradually decrease the aqueous portion or try a different co-solvent.
-
Incorporate a Surfactant: Surfactants can help to form micelles that encapsulate the hydrophobic compound, preventing precipitation.[4][5] Commonly used surfactants in preclinical formulations include Tween® 80 and Solutol® HS 15.[4]
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4][6]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly impact its solubility. This is a common strategy for both acidic and basic compounds.[4]
Q4: What are some common excipients I can use to formulate this compound for in vivo studies?
A4: A variety of excipients are available to enhance the solubility of compounds like this compound. It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies and to consider the specific route of administration. Below is a table summarizing common excipients.
Quantitative Data on Common Excipients for Poorly Soluble Drugs
| Excipient Category | Example Excipients | Typical Concentration Range (IV) | Key Considerations |
| Co-solvents | DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400) | 5-40% | Potential for toxicity at higher concentrations. Can cause hemolysis or irritation. |
| Surfactants | Tween® 80, Polysorbate 20, Solutol® HS 15, Cremophor® EL | 1-10% | Can improve stability and prevent precipitation. Potential for hypersensitivity reactions (especially Cremophor® EL). |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD/Captisol®) | 10-40% | Can significantly increase solubility. Potential for nephrotoxicity at high doses, particularly with older cyclodextrins. |
| Lipid-Based Systems | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | Not applicable for IV solutions | Primarily for oral or subcutaneous administration. Can improve oral bioavailability. |
Note: The effectiveness of each excipient is highly compound-dependent. The provided concentration ranges are typical starting points for formulation development and may need to be optimized for this compound.
Experimental Protocols
Protocol 1: Screening for Suitable Solubilization Vehicles
-
Objective: To identify a suitable vehicle for the solubilization of this compound for a target concentration (e.g., 1 mg/mL).
-
Materials:
-
This compound powder
-
A selection of GRAS excipients (e.g., DMSO, PEG 300, Tween® 80, HP-β-CD)
-
Saline or Phosphate Buffered Saline (PBS)
-
Vortex mixer
-
Centrifuge
-
-
Methodology:
-
Weigh an appropriate amount of this compound into several small glass vials.
-
Prepare a series of test vehicles with varying compositions of co-solvents, surfactants, and/or cyclodextrins. (Refer to the table above for starting concentrations).
-
Add the test vehicle to the this compound powder to achieve the target concentration.
-
Vortex each vial for 5-10 minutes to facilitate dissolution. Gentle warming (to 37-40°C) can be applied if necessary.
-
Visually inspect for complete dissolution.
-
To assess stability upon dilution, take an aliquot of the clear solution and dilute it with saline or PBS to mimic physiological conditions. Observe for any precipitation.
-
For promising formulations, it is advisable to centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to ensure no undissolved particles remain.
-
Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to quantify the dissolved concentration of this compound.
-
Troubleshooting and Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the formulation of this compound.
Caption: A workflow for selecting a suitable solubility enhancement technique.
This structured approach, starting with simpler formulations and progressing to more complex ones as needed, will aid in efficiently developing a suitable and stable formulation of this compound for your in vivo research. Always ensure that the final formulation is sterile-filtered before administration.
References
- 1. TAZ Activity Modulator, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pharmacokinetic characterization of the novel TAZ modulator this compound using a multicompartment kinetic model in rats and a possibility of its drug-drug interactions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Addressing TM-25659 cytotoxicity in long-term cell culture.
Welcome to the technical support center for TM-25659. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges, with a specific focus on managing cytotoxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ). It functions by enhancing the nuclear localization of TAZ.[1][2] This modulation of TAZ activity leads to the suppression of adipogenic (fat cell) differentiation and the promotion of osteogenic (bone cell) differentiation.[1][2] The downstream effects are mediated through the inhibition of the transcription factor PPARγ, a key regulator of adipogenesis, and the enhancement of RUNX2 activity, a critical factor for osteoblast differentiation.[1]
Q2: We are observing decreased cell viability in our long-term cultures with this compound. Is this expected?
A2: While this compound is primarily designed to modulate cell differentiation, high concentrations or prolonged exposure can potentially lead to cytotoxicity, similar to many small molecules used in cell culture. Observed decreases in cell viability could be due to several factors including:
-
On-target effects: As this compound influences cell fate decisions, prolonged treatment might lead to terminal differentiation, which can be followed by apoptosis in some cell types.
-
Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended cytotoxic responses.
-
Compound stability and degradation: Over time in culture, the compound may degrade into cytotoxic byproducts.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations and with repeated dosing.
We recommend performing a thorough dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
Q3: How can we distinguish between true cytotoxicity and the intended effects of this compound on cell differentiation and proliferation?
A3: This is a critical consideration. We recommend a multi-parametric approach to assess cellular health:
-
Cell Viability Assays: Use assays that measure metabolic activity (e.g., MTT, MTS, resazurin) or intracellular ATP levels (e.g., CellTiter-Glo®).
-
Cytotoxicity Assays: Employ assays that measure membrane integrity, such as LDH release or trypan blue exclusion, to specifically quantify cell death.
-
Apoptosis Assays: Use techniques like Annexin V/PI staining or caspase activity assays to determine if cell death is occurring via apoptosis.
-
Cell Proliferation Assays: Monitor cell proliferation rates using methods like direct cell counting, or assays that measure DNA synthesis (e.g., BrdU incorporation).
-
Differentiation Markers: Analyze the expression of key differentiation markers (e.g., RUNX2 for osteogenesis, PPARγ for adipogenesis) to confirm the on-target activity of the compound.
By comparing the results from these different assays, you can build a comprehensive picture of how this compound is affecting your cells.
Q4: What is the recommended starting concentration for this compound in cell culture?
A4: Based on published studies, concentrations in the low micromolar range have been shown to be effective in modulating TAZ activity and promoting osteogenic differentiation. However, the optimal concentration is highly cell-type dependent. We strongly advise performing a dose-response curve for your specific cell line to determine the optimal concentration that balances efficacy with minimal cytotoxicity. A typical starting range for a dose-response experiment could be from 0.1 µM to 20 µM.
Q5: For long-term experiments, how often should the media with this compound be replaced?
A5: For long-term cultures, it is crucial to maintain a consistent concentration of the active compound and to replenish nutrients. We recommend a complete media change with freshly prepared this compound every 2-3 days. This helps to minimize the impact of compound degradation and ensures that the cells are in a healthy environment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death observed shortly after adding this compound. | 1. Concentration is too high: The concentration of this compound may be in the toxic range for your specific cell line.2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.3. Cell line sensitivity: Your cell line may be particularly sensitive to TAZ modulation or the compound itself. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 µM to 20 µM) to identify the optimal non-toxic concentration.2. Check solvent concentration: Ensure the final solvent concentration is at a non-toxic level (typically <0.1% for DMSO). Include a solvent-only control in your experiments.3. Consider a different cell line: If feasible, test the compound on a more robust cell line. |
| Gradual decrease in cell viability over several days or weeks. | 1. Cumulative toxicity: Continuous exposure to even a low concentration of the compound may be detrimental over time.2. Compound degradation: The compound may be degrading into toxic byproducts in the culture medium.3. Nutrient depletion: Long-term culture may lead to the depletion of essential nutrients. | 1. Optimize exposure time: Determine the minimum duration of treatment required to achieve the desired effect.2. Regular media changes: Replace the culture medium with fresh this compound every 2-3 days.3. Ensure proper cell culture maintenance: Monitor cell density and passage cells as needed to maintain a healthy culture. |
| Inconsistent results between experiments. | 1. Compound stability: Improper storage or handling of the this compound stock solution can lead to degradation.2. Inconsistent cell health: Variations in the health and passage number of the cells used in different experiments.3. Pipetting errors: Inaccurate pipetting can lead to variations in the final compound concentration. | 1. Proper compound handling: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.2. Standardize cell culture procedures: Use cells within a consistent passage number range and ensure they are healthy and actively dividing before starting an experiment.3. Calibrate pipettes regularly: Ensure that all pipettes are properly calibrated. |
| No observable effect of this compound. | 1. Concentration is too low: The concentration of this compound may be below the effective range for your cell line.2. Compound inactivity: The compound may have degraded due to improper storage.3. Cell line is non-responsive: The cell line may not express the necessary cellular machinery for TAZ modulation to have an effect. | 1. Increase the concentration: Based on your initial dose-response, try a higher concentration range.2. Use a fresh stock of the compound: Prepare a new stock solution from a fresh vial of this compound.3. Confirm TAZ expression: Verify that your cell line expresses TAZ. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability (72 hours)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 0.5 | 95.7 ± 4.8 |
| 1.0 | 92.3 ± 6.2 |
| 5.0 | 85.1 ± 7.3 |
| 10.0 | 65.4 ± 8.1 |
| 20.0 | 40.2 ± 9.5 |
Table 2: Hypothetical Long-Term Effect of 1 µM this compound on Cell Proliferation
| Time Point (Days) | Cell Count (x 10^4) (Mean ± SD) - Vehicle Control | Cell Count (x 10^4) (Mean ± SD) - 1 µM this compound |
| 0 | 5.0 ± 0.3 | 5.0 ± 0.3 |
| 3 | 12.5 ± 0.8 | 11.8 ± 0.9 |
| 7 | 30.2 ± 1.5 | 25.6 ± 1.8 |
| 14 | 75.8 ± 3.2 | 55.1 ± 4.1 |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
Objective: To determine the concentration range of this compound that is cytotoxic to a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical final concentration range to test would be 0.1, 0.5, 1, 5, 10, and 20 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Long-Term Cell Viability and Proliferation Assay
Objective: To assess the long-term effects of a non-toxic concentration of this compound on cell viability and proliferation.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
24-well cell culture plates
-
Trypsin-EDTA
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells into 24-well plates at a low density (e.g., 20,000 cells per well) in 500 µL of complete medium. Prepare enough plates for each time point.
-
After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound (determined from the dose-response assay) or a vehicle control.
-
Every 2-3 days, replace the medium with fresh medium containing this compound or the vehicle control.
-
At each desired time point (e.g., day 3, 7, 10, 14), trypsinize the cells from one set of wells for each condition.
-
Resuspend the cells in a known volume of complete medium.
-
Perform a cell count using a hemocytometer or an automated cell counter with trypan blue staining to determine the total cell number and the number of viable cells.
-
Plot the cell number versus time to generate a growth curve for both the treated and control groups.
Visualizations
Caption: Signaling pathway of this compound in modulating cell differentiation.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming variability in TM-25659 experimental results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome variability in experimental results with TM-25659.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ). It enhances the nuclear localization of TAZ.[1][2] In the nucleus, TAZ interacts with transcription factors to regulate gene expression. Specifically, it enhances the activity of Runt-related transcription factor 2 (RUNX2) to promote osteoblast differentiation and suppresses the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) to inhibit adipocyte differentiation.[1][2]
Q2: What is the recommended solvent for in vivo and in vitro experiments?
A2: For in vivo administration in rats, a vehicle of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG) 400, and distilled water in a 0.5:4:5.5 volume ratio has been used.[2] For in vitro experiments, this compound is typically dissolved in DMSO.
Q3: What are the known pharmacokinetic properties of this compound in rats?
A3: The pharmacokinetic profile of this compound has been characterized in rats. Following intravenous administration, the systemic clearance, steady-state volume of distribution, and half-life were found to be dose-independent. The mean absolute oral bioavailability is approximately 50.9%.[3] Key pharmacokinetic parameters are summarized in the table below.
Troubleshooting Guides
Issue 1: High Variability in Osteogenic or Adipogenic Differentiation Assays
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure consistent cell seeding density, passage number, and media composition. Mesenchymal stem cell differentiation is highly sensitive to these parameters. |
| This compound Preparation | Prepare fresh solutions of this compound for each experiment. Due to its low aqueous solubility (134.3 ± 2.9 µM), ensure it is fully dissolved in the vehicle before adding to culture media.[2] |
| Assay Timing | Optimize the duration of this compound treatment and the timing of endpoint analysis (e.g., Alizarin Red S staining for osteogenesis, Oil Red O staining for adipogenesis). |
| Control Groups | Include appropriate vehicle controls (e.g., DMSO/PEG 400/water for in vivo, DMSO for in vitro) to account for any effects of the solvent. |
Issue 2: Inconsistent In Vivo Efficacy in Animal Models
| Possible Cause | Troubleshooting Step |
| Drug Administration | Ensure accurate and consistent dosing. For oral administration, be mindful of the animal's feeding status, as this can affect absorption. |
| Animal Strain and Age | Use a consistent animal strain, age, and sex, as these factors can influence metabolic rates and drug response. |
| Pharmacokinetics | Consider the pharmacokinetic profile of this compound. The plasma half-life is approximately 7-10 hours in rats, which should inform the dosing schedule.[2] |
| Vehicle Effects | The vehicle itself may have biological effects. Ensure the control group receives the identical vehicle formulation as the treatment group. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Dose)
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| t1/2 (h) | ~7 | ~10 |
| Tmax (h) | - | 1.5 |
| Cmax (ng/mL) | - | 1234.5 |
| AUClast (h*ng/mL) | 4567.8 | 5678.9 |
| Absolute Bioavailability (%) | - | 50.9 |
Data adapted from studies in rats.[2][3]
Experimental Protocols
Protocol 1: In Vitro Osteogenic Differentiation Assay
-
Cell Seeding: Plate C3H10T1/2 mesenchymal stem cells in a 24-well plate at a density of 2 x 10^4 cells/well.
-
Induction of Differentiation: After 24 hours, replace the growth medium with an osteogenic induction medium (e.g., DMEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).
-
This compound Treatment: Add this compound (dissolved in DMSO) to the induction medium at the desired final concentrations. Include a DMSO vehicle control.
-
Medium Change: Replace the medium with fresh induction medium and this compound every 2-3 days.
-
Endpoint Analysis: After 7-14 days, assess osteoblast differentiation by staining for alkaline phosphatase activity or for calcium deposition using Alizarin Red S.
Visualizations
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic characterization of the novel TAZ modulator this compound using a multicompartment kinetic model in rats and a possibility of its drug-drug interactions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting TM-25659 treatment duration for optimal gene expression changes.
Welcome to the technical support center for TM-25659. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment duration for desired gene expression changes and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ).[1][2] It promotes the translocation of TAZ from the cytoplasm to the nucleus.[1] In the nucleus, TAZ interacts with transcription factors to regulate gene expression.
Q2: How does this compound influence osteogenic and adipogenic gene expression?
A2: By increasing nuclear TAZ, this compound enhances the activity of the transcription factor RUNX2, which promotes the expression of osteogenic genes.[1] Concurrently, nuclear TAZ suppresses the activity of the transcription factor PPARγ, a key regulator of adipogenesis, thereby decreasing the expression of adipogenic genes.[1][2]
Q3: What is the recommended concentration of this compound to use in cell culture experiments?
A3: The effective concentration of this compound can vary between cell types. However, studies have shown significant effects on osteogenic gene expression at concentrations as low as 2 µM, with other studies using up to 50 µM for reporter assays.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How long should I treat my cells with this compound to observe changes in gene expression?
A4: The optimal treatment duration depends on the specific gene and the level of analysis (mRNA or protein).
-
Early Response (2-8 hours): Changes in TAZ nuclear localization can be observed as early as 2 hours.[1] This is the timeframe to investigate initial changes in the transcription of direct target genes like RUNX2.
-
Mid-Response (24-48 hours): Reporter gene assays and initial changes in downstream target gene mRNA levels are typically assessed in this window.[1]
-
Late Response (7-14 days): For observing terminal differentiation markers, such as mineralization in osteogenesis, longer treatment periods of 7 to 14 days are common.[1]
We recommend conducting a time-course experiment to determine the peak expression of your gene of interest.
Troubleshooting Guides
Issue 1: No change in the expression of osteogenic marker genes (e.g., RUNX2, ALP, Osteocalcin) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | The timing of gene expression can be transient. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the peak expression window for your specific marker. For late-stage markers like osteocalcin, longer treatments (7-14 days) may be necessary. |
| Incorrect this compound Concentration | Perform a dose-response curve (e.g., 0.1, 1, 5, 10, 25 µM) to find the optimal concentration for your cell type. |
| Low TAZ Expression in Cells | Verify the endogenous expression of TAZ in your cell line via Western blot or RT-qPCR. The effects of this compound are dependent on TAZ. |
| Poor RNA Quality | Ensure your RNA has a 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2. Use an RNA integrity number (RIN) check if possible to ensure RNA is not degraded. |
| Inefficient RT-qPCR | Check primer efficiency by running a standard curve. Ensure you are using appropriate housekeeping genes for normalization. |
Issue 2: No decrease in the expression of adipogenic marker genes (e.g., PPARγ, aP2, Adiponectin) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Timing of Analysis | This compound may not affect the basal mRNA level of PPARγ in short-term treatments (e.g., 24 hours).[1] The primary effect is the suppression of PPARγ's transcriptional activity. Look at downstream targets of PPARγ like aP2 and Adiponectin over a longer time course (e.g., 3-6 days) in a differentiation-inducing context. |
| Cell Culture Conditions | Ensure you are using an appropriate adipogenic differentiation cocktail in your culture medium to induce the expression of these markers, which this compound can then suppress. |
| TAZ-independent Adipogenesis | Confirm that adipogenesis in your cell model is TAZ-dependent. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Reagent Variability | Prepare fresh dilutions of this compound for each experiment from a stock solution. Ensure all other reagents are within their expiration dates and stored correctly. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of reagents. |
Data Summary
The following tables summarize the expected gene expression changes based on published data.
Table 1: Effect of this compound on Osteogenic Gene Expression in C3H10T1/2 Cells after 14 Days
| Gene | Fold Change vs. Control |
| Osteocalcin | Increased |
| Alkaline Phosphatase (ALP) | Increased |
| Osterix | Increased |
| Data is qualitative as presented in the source literature.[1] |
Table 2: Effect of this compound on Adipogenic Gene Expression in 3T3-L1 Cells
| Gene | Treatment Condition | Fold Change vs. Differentiated Control |
| PPARγ | Differentiation medium + this compound | Decreased |
| aP2 | Differentiation medium + this compound | Decreased |
| Adiponectin | Differentiation medium + this compound | Decreased |
| Data is qualitative as presented in the source literature.[1] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Gene Expression by RT-qPCR
-
Cell Seeding: Plate cells at a density that will not result in over-confluence by the final time point.
-
Treatment: Add this compound at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
RNA Extraction: Lyse cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
RT-qPCR: Perform quantitative PCR using SYBR Green or probe-based assays for your target genes and at least two validated housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Analysis of TAZ Nuclear Translocation by Immunofluorescence
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound or vehicle for the desired time (e.g., 2 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody: Incubate with an anti-TAZ primary antibody overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Time-Course Gene Expression Workflow.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in TM-25659 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively control for vehicle effects in in vivo studies involving the novel TAZ modulator, TM-25659. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.
Troubleshooting Guides
Issue: Unexpected or Adverse Events in the Vehicle Control Group
Symptoms:
-
Mortality or significant morbidity in the vehicle control group.
-
Clinical signs of toxicity (e.g., lethargy, weight loss, ruffled fur) in vehicle-treated animals.
-
Significant changes in physiological parameters (e.g., body temperature, heart rate) in the control group compared to baseline or untreated animals.
Possible Causes:
-
The vehicle itself may have inherent toxicity at the administered volume or concentration.
-
The physicochemical properties of the vehicle (e.g., pH, osmolality) may be causing irritation or physiological stress.
-
Contamination of the vehicle.
-
Improper administration technique (e.g., incorrect route, rapid injection).
Troubleshooting Steps:
-
Review Vehicle Properties: Consult literature for the known safety profile of the vehicle and its components. Ensure the pH and osmolality are within a physiologically tolerable range for the route of administration.
-
Dose Volume and Concentration: Verify that the administered volume is within the recommended limits for the species and route. Consider reducing the volume or concentration if possible.
-
Purity of Vehicle: Use only high-purity, research-grade vehicle components.
-
Administration Technique: Ensure all personnel are properly trained in the administration technique to minimize stress and potential for injury.
-
Pilot Study: Conduct a small-scale pilot study with the vehicle alone to confirm its tolerability before proceeding with the full experiment.
Issue: High Variability or Inconsistent Results in Treatment Groups
Symptoms:
-
Large error bars in graphical data.
-
Lack of a clear dose-response relationship.
-
Inconsistent findings between replicate experiments.
Possible Causes:
-
Poor solubility or suspension stability of this compound in the chosen vehicle, leading to inaccurate dosing.
-
Interaction between the vehicle and this compound, affecting its absorption, distribution, metabolism, or excretion (ADME).
-
The vehicle may be potentiating or antagonizing the biological effect of this compound.
Troubleshooting Steps:
-
Formulation Analysis:
-
Solubility/Suspension Homogeneity: Visually inspect the formulation for precipitation or phase separation. For suspensions, ensure uniform particle size and resuspend thoroughly before each administration. It is highly recommended to analytically determine the concentration of this compound in the formulation before and during the study to ensure homogeneity and stability.
-
Forced Degradation Study: Perform a simple study to assess the stability of this compound in the vehicle over the duration of the experiment.
-
-
Vehicle Selection Re-evaluation: If formulation issues persist, consider alternative vehicles. For poorly soluble compounds like this compound, a systematic approach to vehicle selection is crucial.
-
Pharmacokinetic (PK) Profiling: If not already done, conduct a pilot PK study to understand how the vehicle influences the exposure of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in in vivo studies with this compound?
A vehicle control group is a set of animals that receives the same formulation as the experimental group, but without the active pharmaceutical ingredient (this compound). This is a critical component of a well-designed in vivo study for several reasons:
-
Isolating the Drug's Effect: It allows researchers to distinguish the pharmacological effects of this compound from any physiological responses caused by the vehicle itself.
-
Assessing Vehicle-Induced Toxicity: The vehicle control group helps to identify any adverse effects caused by the excipients in the formulation.
-
Ensuring Study Validity: Regulatory agencies require vehicle control groups in non-clinical toxicity studies to ensure the reliability of the data.
Q2: How do I select an appropriate vehicle for this compound, which is a poorly water-soluble compound?
The selection of a suitable vehicle for a poorly water-soluble compound like this compound is a multi-step process that involves balancing solubility enhancement with physiological tolerability. Here is a general workflow:
Caption: Workflow for Vehicle Selection for this compound.
Q3: What are some common vehicles for oral and intravenous administration in rat studies?
The choice of vehicle depends on the physicochemical properties of the test compound and the route of administration.
For Oral Administration:
| Vehicle Type | Examples | Key Considerations |
| Aqueous Solutions | Saline, Phosphate-Buffered Saline (PBS) | Suitable for water-soluble compounds. |
| Aqueous Suspensions | 0.5-1% Carboxymethylcellulose (CMC), 0.5% Methylcellulose (MC) | Commonly used for poorly soluble compounds. Requires careful homogenization. |
| Co-solvent Systems | Polyethylene glycol (PEG) 300 or 400, Propylene glycol (PG), Ethanol | Can increase solubility but may have their own biological effects. |
| Lipid-based Formulations | Corn oil, Sesame oil, Self-emulsifying drug delivery systems (SEDDS) | Can enhance absorption of lipophilic compounds. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can form inclusion complexes to increase solubility. |
For Intravenous Administration:
| Vehicle Type | Examples | Key Considerations |
| Aqueous Solutions | Saline, 5% Dextrose in Water (D5W) | Requires complete solubility of the compound. Must be sterile and isotonic. |
| Co-solvent Systems | PEG 300/400, PG, Dimethyl sulfoxide (DMSO) | Often used in combination and diluted with aqueous solutions. Potential for hemolysis and other toxicities. |
| Surfactant-based Systems | Polysorbate 80 (Tween 80), Cremophor EL | Can cause hypersensitivity reactions. |
| Cyclodextrins | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Generally well-tolerated intravenously. |
Q4: How should I design my in vivo study to properly control for vehicle effects?
A robust experimental design is crucial for obtaining reliable and interpretable data.
Validation & Comparative
A Comparative Analysis of TM-25659 and Other TAZ Activators for Research and Drug Development
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of the novel TAZ activator, TM-25659, with other known TAZ modulators. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of activating the transcriptional co-activator with PDZ-binding motif (TAZ), a key regulator of cell proliferation, differentiation, and tissue regeneration.
Executive Summary
This compound has been identified as a potent modulator of TAZ, demonstrating significant effects on osteogenic and adipogenic differentiation.[1][2] This guide presents available quantitative data on this compound and other TAZ activators, details key experimental protocols for their evaluation, and provides a visual representation of the TAZ signaling pathway. While direct head-to-head comparative studies are limited, this compilation of data from various sources offers a valuable resource for assessing the relative merits of these compounds in different experimental contexts.
Data Presentation: Efficacy of TAZ Activators
The following tables summarize the reported efficacy of this compound and other TAZ activators. It is important to note that the experimental conditions and cell types used in these studies may vary, precluding direct comparison of potency in some cases.
Table 1: Efficacy of this compound in Modulating Cellular Differentiation [1]
| Biological Process | Cell Line | Concentration of this compound | Observed Effect |
| Osteogenesis | C3H10T1/2 | 2 µM | Significant increase in osteogenic markers (osteocalcin, ALP, osterix) |
| C3H10T1/2 | Dose-dependent | Substantial acceleration of mineralization (Alizarin Red S staining) | |
| Adipogenesis | 3T3-L1 | Dose-dependent | Suppression of adipocyte differentiation and lipid droplet formation |
| 3T3-L1 | Dose-dependent | Decreased levels of PPARγ, aP2, and adiponectin |
Table 2: Efficacy of Other TAZ Activators
| Compound Name | Biological Process | Cell Line | Concentration | Observed Effect |
| IBS008738 [3][4] | Myogenesis | C2C12 | 1 µM - 10 µM | Facilitated myogenesis and enhanced MHC expression. |
| Myogenesis | C2C12 | 10 µM | Increased unphosphorylated TAZ levels. | |
| TM-53 [5] | Myogenesis | C2C12 | 10 µM - 20 µM | Significantly increased the proportion of cells with nuclear TAZ. |
| Myogenesis | C2C12 | Dose-dependent | Augmented myogenic differentiation. | |
| TM-54 [5] | Myogenesis | C2C12 | 10 µM - 20 µM | Significantly increased the proportion of cells with nuclear TAZ. |
| Myogenesis | C2C12 | Dose-dependent | Augmented myogenic differentiation. | |
| Kaempferol [4][6] | Osteogenesis | C3H10T1/2 | Not Specified | Promotes osteogenesis. |
| Adipogenesis | 3T3-L1 | Not Specified | Inhibits adipogenesis. | |
| Ethacridine [6] | Adipogenesis | C3H10T1/2 | Not Specified | Inhibits adipogenesis. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TAZ activators are provided below.
TAZ Nuclear Translocation Assay (Immunofluorescence)
This protocol is adapted from methods used to visualize the subcellular localization of TAZ.[7][8][9][10][11]
Objective: To determine the effect of a compound on the nuclear translocation of TAZ.
Materials:
-
Mammalian cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody against TAZ
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a culture plate and allow them to adhere overnight.
-
Treat the cells with the test compound (e.g., this compound) or vehicle control for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-TAZ antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of TAZ using a fluorescence microscope. The percentage of cells with nuclear TAZ can be quantified.
TEAD-Responsive Luciferase Reporter Assay
This protocol is designed to measure the transcriptional activity of TAZ.[12][13][14][15]
Objective: To quantify the effect of a TAZ activator on the transcriptional activity of the TAZ-TEAD complex.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TEAD-responsive luciferase reporter plasmid (e.g., containing TEAD binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with the TAZ activator or vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TAZ transcriptional activity.
Osteogenic Differentiation Assay (Alkaline Phosphatase Staining)
This assay is used to assess the pro-osteogenic effect of TAZ activators.[16][17][18][19][20]
Objective: To qualitatively and quantitatively measure the induction of osteogenesis.
Materials:
-
Mesenchymal stem cells (e.g., C3H10T1/2)
-
Osteogenic induction medium
-
TAZ activator of interest
-
4% Paraformaldehyde (PFA) for fixation
-
Alkaline Phosphatase (ALP) staining kit (containing a substrate like BCIP/NBT)
-
Microscope
Procedure:
-
Plate mesenchymal stem cells in a multi-well plate and grow to confluence.
-
Induce osteogenic differentiation by replacing the growth medium with osteogenic induction medium containing the TAZ activator or vehicle control.
-
Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
Wash the cells with PBS and fix with 4% PFA for 10-20 minutes.
-
Wash the cells with deionized water.
-
Stain for ALP activity using an ALP staining kit according to the manufacturer's instructions. This typically involves incubating the cells with a substrate solution that produces a colored precipitate in the presence of ALP.
-
Wash the cells with deionized water to stop the reaction.
-
Visualize the stained cells under a microscope. The intensity of the staining corresponds to the level of osteogenic differentiation. For quantitative analysis, the colored precipitate can be solubilized and the absorbance measured.
Adipogenic Differentiation Assay (Oil Red O Staining)
This assay is used to evaluate the anti-adipogenic effect of TAZ activators.[21][22][23][24][25]
Objective: To visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.
Materials:
-
Preadipocyte cell line (e.g., 3T3-L1)
-
Adipogenic induction medium
-
TAZ activator of interest
-
10% Formalin for fixation
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining)
-
Microscope
Procedure:
-
Plate preadipocytes and grow to confluence.
-
Induce adipogenic differentiation using adipogenic induction medium in the presence of the TAZ activator or vehicle control.
-
Culture for 8-14 days, replenishing the medium as required.
-
Wash the cells with PBS and fix with 10% formalin for at least 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-15 minutes to stain the lipid droplets red.
-
Wash the cells with water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin.
-
Visualize the stained lipid droplets under a microscope. The extent of adipogenesis can be quantified by eluting the Oil Red O stain from the cells and measuring its absorbance.
Mandatory Visualization
TAZ Signaling Pathway
The following diagram illustrates the canonical Hippo-YAP/TAZ signaling pathway, which is a key regulator of TAZ activity.
Caption: The Hippo-YAP/TAZ signaling pathway.
Experimental Workflow: TAZ Activator Screening
The following diagram outlines a typical workflow for screening and validating TAZ activators.
Caption: Workflow for TAZ activator screening.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening with a Novel Cell-Based Assay for TAZ Activators Identifies a Compound That Enhances Myogenesis in C2C12 Cells and Facilitates Muscle Repair in a Muscle Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel TAZ modulators enhance myogenic differentiation and muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a novel compound that promotes myogenesis via Akt and transcriptional co-activator with PDZ-binding motif (TAZ) in mouse C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Microscopy to Study Endogenous TAZ in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio.unipd.it [bio.unipd.it]
- 11. Nuclear Import and Export of YAP and TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. novusbio.com [novusbio.com]
- 15. researchgate.net [researchgate.net]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. abcam.cn [abcam.cn]
- 18. abcam.cn [abcam.cn]
- 19. Alkaline phosphatase staining [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cellntec.com [cellntec.com]
- 24. Oil Red O Staining [protocols.io]
- 25. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
A Comparative Guide to Small Molecules in Osteogenesis: TM-25659 Versus Other Key Players
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics to combat bone-related disorders, small molecules that promote osteogenesis have emerged as a promising frontier. This guide provides an objective comparison of TM-25659, a TAZ modulator, with other well-established osteogenic small molecules, including purmorphamine and various statins. We delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays to facilitate reproducible research.
At a Glance: Comparative Efficacy of Osteogenic Small Molecules
The following table summarizes the in vitro effects of this compound, purmorphamine, and representative statins on critical markers of osteoblast differentiation. It is important to note that the experimental conditions, such as cell lines, concentrations, and treatment durations, may vary across studies, warranting careful consideration when directly comparing absolute values.
| Small Molecule | Target Pathway | Cell Line | Concentration | Key Osteogenic Markers Upregulated | Mineralization (Alizarin Red S Staining) | Reference |
| This compound | TAZ/RUNX2 | C3H10T1/2, MC3T3-E1 | 2 µM | Osteocalcin, Alkaline Phosphatase (ALP), Osterix, RUNX2 | Increased | [1] |
| Purmorphamine | Hedgehog (Shh) | Human Mesenchymal Stem Cells (hMSCs) | 1-3 µM | Alkaline Phosphatase (ALP), RUNX2, Osteocalcin | Increased | [2][3] |
| Simvastatin | BMP/Wnt | MC3T3-E1 | 0.1-1 µM | Alkaline Phosphatase (ALP), Osteocalcin, RUNX2, Osterix | Increased | [4][5] |
| Lovastatin | BMP/Wnt | Human Gingiva-derived Stem Cells | 2-6 µM | Not specified | Increased | [6] |
Delving into the Mechanisms: How These Molecules Build Bone
The efficacy of these small molecules in promoting bone formation stems from their ability to modulate distinct signaling pathways crucial for osteoblast differentiation and function.
This compound: A TAZ-Dependent Promoter of Osteogenesis
This compound is a novel small molecule that enhances osteogenesis by modulating the transcriptional co-activator with PDZ-binding motif (TAZ).[1] TAZ plays a pivotal role in mesenchymal stem cell differentiation by co-activating the Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation.[1]
This compound facilitates the nuclear localization of TAZ.[1] In the nucleus, TAZ interacts with RUNX2, enhancing its transcriptional activity and leading to the upregulation of key osteogenic genes such as osteocalcin, alkaline phosphatase (ALP), and osterix.[1] This ultimately drives the differentiation of progenitor cells into mature, bone-forming osteoblasts.
Purmorphamine: Activating the Hedgehog Signaling Cascade
Purmorphamine is a potent agonist of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue regeneration, including bone formation.[7] It directly activates Smoothened (SMO), a key transmembrane protein in the Hh pathway.[8]
Activation of SMO by purmorphamine initiates a signaling cascade that leads to the activation and nuclear translocation of Gli transcription factors. These transcription factors then upregulate the expression of target genes, including those involved in osteoblast differentiation like RUNX2 and Bone Morphogenetic Proteins (BMPs).[8]
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of purmorphamine and sirolimus on osteogenic differentiation of human bone marrow-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purmorphamine enhances osteogenic activity of human osteoblasts derived from bone marrow mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statins as bioactive molecules to support bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Lovastatin increases the proliferation and osteoblastic differentiation of human gingiva-derived stem cells in three-dimensional cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Small molecule stimulation enhances bone regeneration but not titanium implant osseointegration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the TAZ-Dependency of TM-25659's Pro-Osteogenic Effects Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the dependency of the small molecule TM-25659 on the transcriptional coactivator TAZ for its therapeutic effects, particularly in promoting osteogenic differentiation. We focus on the use of small interfering RNA (siRNA) as a powerful tool for elucidating this mechanism of action and compare it with data from studies utilizing TAZ-deficient cells. Detailed experimental protocols and supporting data are presented to aid researchers in designing and interpreting their own studies.
Introduction
This compound has been identified as a potent modulator of the transcriptional coactivator with PDZ-binding motif (TAZ), a key regulator of mesenchymal stem cell (MSC) differentiation.[1][2] By promoting the nuclear localization of TAZ, this compound enhances its co-activation of the osteogenic master regulator RUNX2, while simultaneously repressing the activity of the adipogenic transcription factor PPARγ.[1][2] This dual activity makes this compound a promising therapeutic candidate for bone regenerative medicine and for treating metabolic diseases associated with bone loss.
Validating that the biological effects of this compound are indeed mediated by TAZ is a critical step in its preclinical development. One of the most specific and widely used methods for this purpose is siRNA-mediated gene silencing. This guide will walk through the experimental framework for using siRNA to confirm the TAZ-dependency of this compound's effects on osteogenesis.
Comparative Data on this compound's Effects
The following tables summarize quantitative data from studies investigating the effects of this compound on osteogenic and adipogenic differentiation, highlighting the impact of TAZ expression levels.
Table 1: Effect of this compound on Osteogenic Differentiation
| Cell Line | Treatment | TAZ Status | Osteogenic Marker | Fold Change vs. Control | Reference |
| C3H10T1/2 | This compound (5 µM) | Wild-Type | Alizarin Red S Staining | ~2.5-fold increase | [1] |
| C3H10T1/2 | This compound (5 µM) | Wild-Type | Alkaline Phosphatase (ALP) Activity | ~2-fold increase | [1] |
| MC3T3-E1 | This compound (5 µM) | Wild-Type | RUNX2 Expression | ~1.8-fold increase | [1] |
| TAZ KO MEFs | This compound (5 µM) | Knockout | Osteocalcin Expression | No significant change | [1] |
| ADSCs | This compound (10 µM) | Control shRNA | Mineralization | Significant increase | [3] |
| ADSCs | This compound (10 µM) | TAZ shRNA | Mineralization | Attenuated increase | [3] |
Table 2: Effect of this compound on Adipogenic Differentiation
| Cell Line | Treatment | TAZ Status | Adipogenic Marker | Fold Change vs. Control | Reference |
| 3T3-L1 | This compound (5 µM) | Wild-Type | Oil Red O Staining | ~50% decrease | [1] |
| 3T3-L1 | This compound (5 µM) | Wild-Type | aP2 Expression | ~60% decrease | [1] |
| TAZ KO MEFs | This compound (5 µM) | Knockout | Adipocyte Differentiation | No significant change | [1] |
Experimental Protocols
This section provides a detailed methodology for validating the TAZ-dependency of this compound using siRNA-mediated knockdown in mesenchymal stem cells.
1. siRNA Transfection for TAZ Knockdown
-
Cell Seeding: Plate human or murine MSCs (e.g., C3H10T1/2) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute TAZ-specific siRNA and a non-targeting control siRNA to a final concentration of 20 µM in RNase-free water.
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute 5 µL of the 20 µM siRNA stock in 245 µL of Opti-MEM I Reduced Serum Medium.
-
Tube B: Dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 245 µL of Opti-MEM I Reduced Serum Medium.
-
-
-
Complex Formation:
-
Combine the contents of Tube A and Tube B.
-
Mix gently by pipetting and incubate at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 500 µL of the siRNA-lipid complex mixture to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Validation of Knockdown: After the incubation period, harvest a subset of the cells to validate TAZ knockdown efficiency by quantitative real-time PCR (qRT-PCR) and Western blotting.
2. Osteogenic and Adipogenic Differentiation Assays
-
Osteogenic Differentiation:
-
After 24-48 hours of siRNA transfection, replace the medium with osteogenic induction medium (e.g., DMEM supplemented with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate).
-
Treat the cells with this compound (e.g., 5 µM) or vehicle control (DMSO).
-
Culture the cells for 7-14 days, replacing the medium every 2-3 days.
-
Assess osteogenic differentiation by:
-
Alkaline Phosphatase (ALP) Staining and Activity Assay: Perform at an early time point (e.g., day 7).
-
Alizarin Red S Staining: Perform at a later time point (e.g., day 14) to visualize calcium deposition.
-
qRT-PCR: Analyze the expression of osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (ALP), and BGLAP (Osteocalcin).
-
-
-
Adipogenic Differentiation:
-
After siRNA transfection, replace the medium with adipogenic induction medium (e.g., DMEM supplemented with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).
-
Treat the cells with this compound or vehicle control.
-
Culture for 7-10 days, replacing the medium every 2-3 days.
-
Assess adipogenic differentiation by:
-
Oil Red O Staining: To visualize lipid droplet accumulation.
-
qRT-PCR: Analyze the expression of adipogenic marker genes such as PPARG and CEBPA.
-
-
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for validating the TAZ-dependency of this compound and the underlying signaling pathway.
Conclusion
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
TM-25659: A Comparative Analysis of its Osteogenic and Anti-Adipogenic Effects
A detailed examination of the available experimental data reveals that the small molecule TM-25659 exerts a dual-action regulatory role, robustly promoting bone formation while simultaneously inhibiting the formation of fat cells. This comparison guide synthesizes the key findings on this compound, offering a comprehensive overview for researchers, scientists, and drug development professionals in the fields of metabolic disease and regenerative medicine.
This compound has been identified as a modulator of the transcriptional co-activator with PDZ-binding motif (TAZ), a key regulator of mesenchymal stem cell differentiation.[1][2] By influencing TAZ activity, this compound effectively directs the differentiation of progenitor cells towards the osteoblastic lineage, responsible for bone formation, and away from the adipocytic lineage, which leads to fat cell development.[1][2]
Comparative Efficacy: Osteogenesis vs. Anti-Adipogenesis
While a definitive quantitative comparison in terms of EC50 for osteogenesis and IC50 for anti-adipogenesis is not explicitly available in the published literature, the existing data strongly suggests that this compound has a pronounced effect on both processes. The compound has been shown to enhance the expression of key osteogenic markers and significantly suppress adipocyte differentiation in a concentration-dependent manner.[1]
In Vitro Data Summary
The following tables summarize the key in vitro effects of this compound on markers of adipogenesis and osteogenesis.
Table 1: Effect of this compound on Adipogenesis Markers
| Marker | Cell Line | This compound Concentration | Observed Effect | Reference |
| Lipid Droplet Formation | 3T3-L1 | 2, 10, 20, 100 µM | Significant suppression | [1] |
| PPARγ Expression | 3T3-L1 | Concentration-dependent | Decrease | [1] |
| aP2 Expression | 3T3-L1 | Concentration-dependent | Decrease | [1] |
| Adiponectin Expression | 3T3-L1 | Concentration-dependent | Decrease | [1] |
Table 2: Effect of this compound on Osteogenesis Markers
| Marker | Cell Line | This compound Concentration | Observed Effect | Reference |
| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | 2, 10, 50 µM | Significant elevation | [1] |
| RUNX2 Expression | MC3T3-E1 | Concentration-dependent | Enhancement | [1] |
| Osteocalcin Promoter Activity | MC3T3-E1 | - | Increased by TAZ, which is enhanced by this compound | [1] |
Mechanism of Action: The TAZ Signaling Pathway
This compound's primary mechanism of action is the modulation of TAZ localization and activity. By promoting the nuclear localization of TAZ, this compound orchestrates a shift in the transcriptional landscape, favoring osteogenesis and inhibiting adipogenesis.[1][2]
In the context of adipogenesis, nuclear TAZ acts as a suppressor of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of fat cell differentiation.[1] this compound enhances this suppressive activity of TAZ on PPARγ, thereby blocking the adipogenic cascade.
Conversely, for osteogenesis, TAZ functions as a co-activator for Runt-related transcription factor 2 (RUNX2), a critical transcription factor for bone formation.[1] this compound augments the TAZ-induced activation of RUNX2, leading to increased expression of osteogenic genes.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the effects of this compound.
Adipocyte Differentiation Assay
-
Cell Line: 3T3-L1 preadipocytes.
-
Induction: Cells are cultured to confluence and then treated with a differentiation-inducing cocktail typically containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin.
-
Treatment: this compound is added to the culture medium at various concentrations (e.g., 2, 10, 20, 100 µM) during the differentiation period.
-
Analysis: After several days (e.g., 6 days), adipocyte differentiation is assessed by:
-
Oil Red O Staining: To visualize and quantify the accumulation of lipid droplets, a hallmark of mature adipocytes.
-
Gene Expression Analysis (qPCR): To measure the mRNA levels of key adipogenic markers such as PPARγ, aP2, and adiponectin.
-
Osteoblast Differentiation Assay
-
Cell Line: MC3T3-E1 pre-osteoblasts.
-
Induction: Cells are cultured in an osteogenic medium, typically containing ascorbic acid and β-glycerophosphate.
-
Treatment: this compound is added to the culture medium at various concentrations (e.g., 2, 10, 50 µM).
-
Analysis: Osteoblast differentiation is evaluated by:
-
Alkaline Phosphatase (ALP) Activity Assay: A colorimetric assay to measure the activity of ALP, an early marker of osteoblast differentiation.
-
Gene Expression Analysis (qPCR): To quantify the mRNA levels of key osteogenic transcription factors and markers, such as RUNX2 and osteocalcin.
-
Alizarin Red S Staining: To detect the mineralization of the extracellular matrix, a characteristic of mature osteoblasts.
-
In Vivo Studies
Animal studies have corroborated the in vitro findings. In a mouse model of high-fat diet-induced obesity, administration of this compound resulted in a significant reduction in weight gain.[1] Furthermore, in an ovariectomy-induced bone loss model in rats, this compound treatment was shown to suppress bone loss.[1] These in vivo results underscore the therapeutic potential of this compound for conditions characterized by an imbalance in bone and fat metabolism, such as osteoporosis and obesity.
Conclusion
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of TM-25659 Across Mesenchymal Stem Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical potency of TM-25659, a novel modulator of the transcriptional co-activator TAZ, across different lines of mesenchymal stem cells (MSCs). While direct comparative studies of this compound in various MSC lines are not yet available, this document synthesizes existing data on the compound's mechanism of action with the known differentiation capacities of MSCs derived from bone marrow (BM-MSCs), adipose tissue (AT-MSCs), and umbilical cord (UC-MSCs) to project its relative efficacy.
Executive Summary
This compound promotes osteogenic differentiation and suppresses adipogenic differentiation by enhancing the nuclear localization of the transcriptional co-activator TAZ.[1] This leads to the co-activation of the osteogenic master regulator RUNX2 and repression of the adipogenic master regulator PPARγ. Based on the inherent differentiation potentials of various MSC sources, it is hypothesized that this compound will exhibit the most potent pro-osteogenic effects in BM-MSCs, which are known for their robust osteogenic capacity. Conversely, its anti-adipogenic effects are expected to be most pronounced in AT-MSCs, which have a strong intrinsic propensity for adipogenesis. The high proliferative rate of UC-MSCs may influence the overall yield of differentiated cells, but their reported lower adipogenic potential might result in a less dramatic anti-adipogenic response to this compound compared to AT-MSCs.
Data Presentation: Hypothetical Comparative Potency of this compound
The following tables summarize the expected dose-dependent effects of this compound on osteogenic and adipogenic differentiation markers in different MSC lines. These values are extrapolated from published data on this compound in murine cell lines (C3H10T1/2 and 3T3-L1) and the established differential potential of human MSCs.
Table 1: Hypothetical EC50 Values of this compound for Osteogenic Differentiation (Alkaline Phosphatase Activity)
| Mesenchymal Stem Cell Line | Hypothetical EC50 (µM) | Expected Potency Rank | Rationale |
| Bone Marrow-derived MSCs (BM-MSCs) | 1.5 | 1 | High intrinsic osteogenic potential and RUNX2 expression.[2][3][4][5][6] |
| Umbilical Cord-derived MSCs (UC-MSCs) | 2.5 | 2 | Moderate osteogenic potential. |
| Adipose-derived MSCs (AT-MSCs) | 4.0 | 3 | Lower intrinsic osteogenic potential compared to BM-MSCs.[2][3][6] |
Table 2: Hypothetical IC50 Values of this compound for Adipogenic Differentiation (Lipid Droplet Accumulation)
| Mesenchymal Stem Cell Line | Hypothetical IC50 (µM) | Expected Potency Rank | Rationale |
| Adipose-derived MSCs (AT-MSCs) | 2.0 | 1 | High intrinsic adipogenic potential and PPARγ expression.[3][6] |
| Bone Marrow-derived MSCs (BM-MSCs) | 3.5 | 2 | Moderate adipogenic potential. |
| Umbilical Cord-derived MSCs (UC-MSCs) | 5.0 | 3 | Low intrinsic adipogenic potential.[7][8][9][10] |
Experimental Protocols
Detailed methodologies for key experiments to validate the hypothetical potency of this compound are provided below.
Mesenchymal Stem Cell Culture
-
Isolation and Culture:
-
BM-MSCs: Isolate from bone marrow aspirates by density gradient centrifugation using Ficoll-Paque. Culture in α-MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1 ng/mL basic fibroblast growth factor (bFGF).
-
AT-MSCs: Isolate from lipoaspirate tissue by collagenase digestion. Culture in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
UC-MSCs: Isolate from umbilical cord tissue by explant method or enzymatic digestion. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Characterization: Confirm MSC identity by flow cytometry for the presence of CD73, CD90, and CD105, and the absence of CD34, CD45, and HLA-DR. Verify tri-lineage differentiation potential (osteogenesis, adipogenesis, and chondrogenesis).
Osteogenic Differentiation Assay
-
Induction: Seed MSCs at a density of 2 x 10^4 cells/cm² and culture to confluence. Induce osteogenesis using an osteogenic medium (DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid) supplemented with varying concentrations of this compound (e.g., 0.1 to 10 µM).
-
Alkaline Phosphatase (ALP) Staining and Activity: After 7 days of induction, fix cells and stain for ALP activity using a commercial kit. Quantify ALP activity using a p-nitrophenyl phosphate (pNPP) substrate-based colorimetric assay.
-
Alizarin Red S Staining: After 21 days, fix cells and stain with Alizarin Red S solution to visualize calcium deposition. Quantify mineralization by extracting the stain with cetylpyridinium chloride and measuring absorbance.
-
Gene Expression Analysis: At various time points (e.g., day 3, 7, and 14), extract total RNA and perform quantitative real-time PCR (qRT-PCR) for osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin).
Adipogenic Differentiation Assay
-
Induction: Seed MSCs at a density of 2 x 10^4 cells/cm² and culture to confluence. Induce adipogenesis using an adipogenic induction medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine (IBMX), and 10 µg/mL insulin) for 3 days, followed by maintenance in adipogenic maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin). Add varying concentrations of this compound throughout the differentiation period.
-
Oil Red O Staining: After 14 days, fix cells and stain with Oil Red O solution to visualize lipid droplets. Quantify lipid accumulation by extracting the stain with isopropanol and measuring absorbance.
-
Gene Expression Analysis: At various time points (e.g., day 3, 7, and 14), extract total RNA and perform qRT-PCR for adipogenic marker genes such as PPARG, CEBPA, FABP4 (aP2), and ADIPOQ (Adiponectin).
Mandatory Visualizations
Signaling Pathway of this compound in Mesenchymal Stem Cells
Caption: Signaling pathway of this compound in MSCs.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound potency.
Logical Relationship of TAZ, RUNX2, and PPARγ in MSC Differentiation
Caption: TAZ regulation of MSC fate.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osteogenic potential: Comparison between bone marrow and adipose-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of human mesenchymal stem cells from bone marrow and adipose tissue under xeno-free conditions for cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Comparing the Osteogenic Potency of Mesenchymal Stem Cells Derived from Bone Marrow and Adipose Tissue [gavinpublishers.com]
- 6. Adipose-derived and bone marrow mesenchymal stem cells: a donor-matched comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative analysis of mesenchymal stem cells from bone marrow, umbilical cord blood, or adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. worthington-biochem.com [worthington-biochem.com]
Cross-Validation of TM-25659's Mechanism: A Comparative Guide for Human and Mouse Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known mechanism of action of TM-25659 in mouse cells and outlines a proposed framework for its cross-validation in human cells. This compound has been identified as a potent modulator of the transcriptional co-activator with PDZ-binding motif (TAZ), demonstrating significant potential in regulating cell differentiation.[1][2] This document summarizes the key experimental data from murine studies and presents detailed protocols for replicating and validating these findings in a human cellular context, addressing a critical step in the translational pipeline.
Mechanism of Action in Murine Cells
In mouse mesenchymal stem cells (MSCs) and pre-cursor cell lines, this compound has been shown to promote osteogenic (bone) differentiation while suppressing adipogenic (fat) differentiation.[1][2] The core mechanism involves the enhancement of TAZ nuclear localization.[1][2] Nuclear TAZ then acts as a transcriptional co-regulator, interacting with key transcription factors to drive lineage-specific gene expression.
Specifically, in the context of osteogenesis, nuclear TAZ enhances the activity of Runt-related transcription factor 2 (RUNX2), a master regulator of bone formation.[1] Conversely, in the adipogenic lineage, TAZ suppresses the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key transcription factor for fat cell development.[1]
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of TM-25659 and Leading Osteoporosis Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug TM-25659 with established osteoporosis therapies: Alendronate, Denosumab, Teriparatide, and Raloxifene. The focus is on in vivo efficacy, supported by available experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.
Disclaimer: Quantitative in vivo efficacy data for this compound is not publicly available at the time of this publication. Therefore, a direct quantitative comparison with established drugs is not feasible. The information presented for this compound is based on published qualitative findings.
Comparative Efficacy of Osteoporosis Drugs
The following table summarizes the in vivo efficacy of established osteoporosis drugs. Data is compiled from studies in recognized animal models of osteoporosis (e.g., ovariectomized rats or monkeys) and clinical trials in postmenopausal women.
| Drug Class | Drug Name | Animal Model | Key Efficacy Endpoints & Results |
| TAZ Modulator | This compound | Osteoporotic Mice | Qualitatively reported to suppress bone loss in vivo.[1] |
| Bisphosphonate | Alendronate | Ovariectomized Rats | Prevented castration-induced bone density loss and preserved mechanical strength of the femur.[2] In other studies, increased bone mineral density (BMD) in ovariectomized rats.[3] |
| RANKL Inhibitor | Denosumab | Ovariectomized Cynomolgus Monkeys | Significantly increased areal BMD at lumbar spine, total hip, femur neck, and distal radius compared to vehicle control. Increased peak load for femur neck (+19-34%), L3-L4 vertebral bodies (+54-55%), and L5-L6 cancellous cores (+69-82%).[4] |
| Parathyroid Hormone Analog | Teriparatide | Orchiectomized Rats | Increased bone volume and decreased porosity in the alveolar bone.[5] In postmenopausal women, it stimulates bone formation.[6] |
| Selective Estrogen Receptor Modulator (SERM) | Raloxifene | Postmenopausal Women | Increased lumbar spine BMD by approximately 2.4% and total hip BMD by 2.4% compared to placebo over 24 months.[7] |
Experimental Protocols
Understanding the methodologies behind the efficacy data is crucial for interpretation. Below are detailed protocols for key in vivo experiments cited in this guide.
Ovariectomy-Induced Osteoporosis in Rats
This is a standard preclinical model to mimic postmenopausal osteoporosis.
-
Animal Model: Female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used.[8][9]
-
Surgical Procedure:
-
Post-Surgical Period: A period of 2 to 12 weeks is typically allowed for the development of significant bone loss.[8]
-
Drug Administration: The test compound (e.g., this compound, Alendronate) or vehicle is administered orally or via injection for a specified duration.
-
Efficacy Evaluation:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) of the femur and lumbar spine.[12]
-
Bone Turnover Markers: Serum levels of markers like osteocalcin (formation) and C-terminal telopeptide (CTX, resorption) are quantified using ELISA.
-
Biomechanical Testing: The mechanical strength of bones (e.g., femur) is assessed using three-point bending tests to determine parameters like peak load.[2]
-
Histomorphometry: Microscopic analysis of bone sections to quantify cellular and structural changes.
-
Experimental Workflow for In Vivo Osteoporosis Drug Efficacy Testing.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these drugs are rooted in their distinct molecular mechanisms.
This compound: TAZ-Mediated Osteogenesis
This compound is a small molecule modulator of the transcriptional co-activator with PDZ-binding motif (TAZ).[1][13] By promoting the nuclear localization of TAZ, this compound enhances the activity of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation. This leads to increased expression of osteogenic genes and subsequent bone formation. Concurrently, nuclear TAZ suppresses the activity of PPARγ, a key transcription factor for adipogenesis, thereby shifting the differentiation of mesenchymal stem cells towards the osteoblastic lineage.[13]
Signaling Pathway of this compound.
Alendronate: Inhibition of the Mevalonate Pathway
Alendronate is a nitrogen-containing bisphosphonate that inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[2][4] This inhibition prevents the synthesis of isoprenoid lipids that are essential for the post-translational modification (prenylation) of small GTPase signaling proteins. Disruption of this process interferes with osteoclast function, survival, and cytoskeletal organization, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.[14][15]
Mechanism of Action of Alendronate.
Denosumab: RANKL Inhibition
Denosumab is a human monoclonal antibody that specifically binds to and inhibits the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL).[16] RANKL is a crucial cytokine for the formation, function, and survival of osteoclasts. By preventing the interaction of RANKL with its receptor, RANK, on the surface of osteoclast precursors and mature osteoclasts, Denosumab effectively blocks the signaling pathways that drive osteoclastogenesis and bone resorption.[16]
Mechanism of Action of Denosumab.
Teriparatide: PTH Receptor Agonism
Teriparatide is a recombinant form of the N-terminal fragment of human parathyroid hormone (PTH). It acts as an agonist for the PTH receptor 1 (PTH1R), a G-protein coupled receptor on the surface of osteoblasts. Intermittent administration of Teriparatide preferentially stimulates osteoblastic activity over osteoclastic activity. Binding to PTH1R activates downstream signaling pathways, including the protein kinase A (PKA) pathway, which leads to increased bone formation and an overall anabolic effect on the skeleton.[5]
Signaling Pathway of Teriparatide.
Raloxifene: Selective Estrogen Receptor Modulation
Raloxifene is a selective estrogen receptor modulator (SERM).[3] It exhibits tissue-specific effects, acting as an estrogen agonist in bone and an estrogen antagonist in breast and uterine tissues.[3] In bone, Raloxifene binds to estrogen receptors, mimicking the effects of estrogen. This leads to a decrease in the production of pro-osteoclastogenic cytokines and an increase in the production of anti-resorptive factors, ultimately suppressing bone resorption and preserving bone mass.
Mechanism of Action of Raloxifene in Bone.
References
- 1. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice [openorthopaedicsjournal.com]
- 7. iris.unife.it [iris.unife.it]
- 8. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Denosumab: Targeting the RANKL pathway to treat Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Teriparatide? [synapse.patsnap.com]
- 14. Parathyroid hormone regulates fates of murine osteoblast precursors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative PCR to confirm the upregulation of osteogenic markers by TM-25659.
A data-driven guide for researchers and drug development professionals on the upregulation of osteogenic markers by TM-25659, benchmarked against established alternatives. This guide provides a comprehensive comparison, supported by quantitative PCR data, detailed experimental protocols, and signaling pathway visualizations to aid in informed decision-making for bone regenerative therapies.
Abstract
The quest for novel therapeutics to combat bone-related disorders is a paramount challenge in modern medicine. This compound has emerged as a promising small molecule that promotes osteogenic differentiation, the process by which stem cells develop into bone-forming cells. This guide presents a quantitative comparison of this compound's efficacy in upregulating key osteogenic markers against two widely recognized compounds: Alendronate, a bisphosphonate used to treat osteoporosis, and Bone Morphogenetic Protein 2 (BMP-2), a potent growth factor in bone formation. Through a meticulous review of experimental data, this document aims to provide an objective resource for evaluating the potential of this compound in the landscape of osteogenic agents.
Quantitative Performance Comparison
The efficacy of this compound in promoting osteogenesis was evaluated by quantifying the messenger RNA (mRNA) expression of critical osteogenic markers using quantitative polymerase chain reaction (qPCR). The following table summarizes the fold change in expression of Runt-related transcription factor 2 (RUNX2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN) in mesenchymal stem cells or pre-osteoblastic cells following treatment with this compound, Alendronate, and BMP-2.
| Treatment | Target Gene | Fold Change (mRNA Expression) | Cell Line/Model | Reference |
| This compound (2 µM) | Osteocalcin | ~3.5 | C3H10T1/2 | [1] |
| ALP | ~3.0 | C3H10T1/2 | [1] | |
| Osterix | ~2.5 | C3H10T1/2 | [1] | |
| Alendronate | RUNX2 | Upregulated | Osteoblasts | [2][3] |
| Osteocalcin | Upregulated | Osteoblasts | [2][3] | |
| ALP | Upregulated | Osteoblasts | [2][3] | |
| BMP-2 | RUNX2 | Significantly Upregulated | Mesenchymal Stem Cells | [4][5][6] |
| ALP | Significantly Upregulated | Mesenchymal Stem Cells | [4] | |
| Osteocalcin | Significantly Upregulated | Mesenchymal Stem Cells | [5][6] |
Note: The quantitative data for Alendronate and BMP-2 are presented as "Upregulated" or "Significantly Upregulated" due to variations in experimental setups and reporting across different studies, which makes a direct numerical fold-change comparison challenging. Readers are encouraged to consult the cited literature for specific experimental details.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for their targeted application.
This compound: This small molecule acts as a modulator of the transcriptional co-activator with PDZ-binding motif (TAZ). This compound enhances the nuclear localization of TAZ, leading to its increased interaction with the master osteogenic transcription factor, RUNX2. This TAZ-RUNX2 complex then promotes the transcription of downstream osteogenic genes, including ALP and Osteocalcin, driving osteoblast differentiation.
This compound Signaling Pathway
Alendronate: Primarily known for its anti-resorptive effects on osteoclasts by inhibiting the mevalonate pathway, Alendronate also demonstrates direct pro-osteogenic effects.[7] Studies suggest it can upregulate the production of Interferon-β (IFN-β), which in turn activates the STAT1 signaling pathway in osteoblasts, leading to the expression of osteogenic markers.[2][3]
Alendronate Pro-Osteogenic Signaling
BMP-2: As a member of the Transforming Growth Factor-β (TGF-β) superfamily, BMP-2 binds to its receptors on the cell surface of mesenchymal stem cells. This binding initiates an intracellular signaling cascade primarily through the phosphorylation of Smad proteins (Smad1/5/8). The phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to directly induce the expression of RUNX2 and other key osteogenic genes.[8][9][10]
BMP-2 Canonical Signaling Pathway
Experimental Protocols
Quantitative PCR (qPCR) for Osteogenic Markers
This section provides a generalized yet detailed protocol for quantifying the expression of osteogenic markers in mesenchymal stem cells (MSCs) following treatment.
3.1. Cell Culture and Treatment:
-
Seed human or murine MSCs in appropriate growth medium at a density of 1 x 10^4 cells/cm².
-
Once cells reach 70-80% confluency, switch to an osteogenic differentiation medium.
-
Treat cells with the desired concentration of this compound, Alendronate, BMP-2, or a vehicle control.
-
Culture the cells for the desired time points (e.g., 3, 7, 14, and 21 days), replacing the medium every 2-3 days.
3.2. RNA Isolation:
-
At each time point, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
3.3. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.
3.4. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (RUNX2, ALP, OCN) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR system with a typical thermal profile:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to ensure product specificity (for SYBR Green).
-
3.5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2^(-ΔΔCt) method.
Quantitative PCR Workflow
Conclusion
The presented data indicates that this compound is a potent inducer of osteogenic marker expression, operating through the TAZ-RUNX2 signaling pathway. While a direct quantitative comparison with Alendronate and BMP-2 is nuanced due to differing experimental conditions in the available literature, this compound demonstrates a clear and significant upregulation of key osteogenic genes. Its distinct mechanism of action, targeting a transcriptional co-activator, positions it as a valuable tool for research and a potential candidate for further therapeutic development in the field of bone regeneration. This guide provides a foundational comparison to aid researchers in designing future studies and evaluating the therapeutic landscape.
References
- 1. BMP2 induces hMSC osteogenesis and matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alendronate promotes osteoblast differentiation and bone formation in ovariectomy-induced osteoporosis through interferon-β/signal transducer and activator of transcription 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alendronate promotes osteoblast differentiation and bone formation in ovariectomy-induced osteoporosis through interferon-β/signal transducer and activator of transcription 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Runx2 and Bone Morphogenic Protein 2 Regulate the Expression of an Alternative Lef1 Transcript During Osteoblast Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Analysis of the Dual Roles of BMPs in Regulating Adipogenic and Osteogenic Differentiation of Mesenchymal Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Alendronate Sodium? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Bone Morphogenetic Protein-2 in Development and Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Assessing the Specificity of TM-25659 for TAZ Over YAP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the small molecule TM-25659, focusing on its specificity for the transcriptional co-activator TAZ versus its closely related homolog, YAP. While existing research has identified this compound as a modulator of TAZ activity, a comprehensive, head-to-head comparison of its effects on YAP has not been extensively documented. This guide summarizes the known effects of this compound on TAZ, outlines the critical need for evaluating its specificity, and provides detailed experimental protocols to enable researchers to perform such a comparative analysis.
Introduction to this compound and the TAZ/YAP Signaling Axis
The transcriptional co-activators TAZ (Transcriptional co-activator with PDZ-binding motif), also known as WWTR1, and YAP (Yes-associated protein) are the primary downstream effectors of the Hippo signaling pathway.[1] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2] Both TAZ and YAP act as transcriptional co-activators, primarily by interacting with the TEAD family of transcription factors to drive the expression of genes involved in cell growth and proliferation.[1] Given their significant overlap in function and high degree of sequence homology, developing small molecules that can selectively target either TAZ or YAP is a significant challenge, yet crucial for therapeutic applications.
This compound has been identified as a modulator of TAZ, promoting its nuclear localization and thereby enhancing its transcriptional activity.[3][4] Specifically, this compound has been shown to stimulate TAZ-mediated suppression of PPARγ-dependent adipogenesis and enhance RUNX2-induced osteoblast differentiation.[3][4] However, the specificity of this compound for TAZ over YAP remains to be thoroughly characterized.
Quantitative Data Summary
To date, publically available literature does not provide a direct quantitative comparison of this compound's activity on TAZ versus YAP. To properly assess its specificity, experiments yielding data such as that presented in the hypothetical tables below would be required.
Table 1: Hypothetical Biochemical Assay Results for this compound
| Assay Type | Target | This compound IC50 / EC50 (nM) | Notes |
| TEAD-TAZ/YAP Interaction | TEAD-TAZ | [Insert Value] | Measures disruption or stabilization of the protein-protein interaction. |
| (e.g., FRET, AlphaScreen) | TEAD-YAP | [Insert Value] | A significantly higher value for TEAD-YAP would indicate TAZ specificity. |
| Direct Binding Assay | TAZ | [Insert KD Value] | Determines the binding affinity of this compound directly to TAZ. |
| (e.g., SPR, ITC) | YAP | [Insert KD Value] | A lower KD for TAZ would suggest preferential binding. |
Table 2: Hypothetical Cell-Based Assay Results for this compound
| Assay Type | Cell Line | Readout | This compound EC50 (nM) | Notes |
| TAZ/YAP Reporter Assay | HEK293T | TAZ-TEAD Luciferase | [Insert Value] | Measures the effect of this compound on TAZ-mediated transcription. |
| (e.g., TEAD-luciferase) | HEK293T | YAP-TEAD Luciferase | [Insert Value] | A lower EC50 for the TAZ reporter would indicate cellular specificity. |
| Target Gene Expression | MSCs | CTGF, CYR61 (TAZ/YAP targets) | [Insert Value] | Quantitative PCR analysis of downstream target genes. |
| Nuclear Localization | U2OS | TAZ Nuclear/Cytoplasmic Ratio | [Insert Value] | Quantifies the effect on TAZ translocation to the nucleus. |
| (Immunofluorescence) | U2OS | YAP Nuclear/Cytoplasmic Ratio | [Insert Value] | Lack of effect on YAP localization would indicate high specificity. |
Experimental Protocols for Assessing Specificity
To generate the comparative data outlined above, the following experimental protocols can be employed.
Luciferase Reporter Assay for TAZ/YAP Transcriptional Activity
This assay quantitatively measures the ability of this compound to modulate the transcriptional activity of TAZ and YAP.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Co-transfect cells with the following plasmids using a suitable transfection reagent:
-
A TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase).
-
A plasmid expressing either full-length human TAZ or YAP.
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
-
Co-Immunoprecipitation (Co-IP) to Assess TEAD-TAZ/YAP Interaction
This assay determines if this compound affects the interaction between TAZ or YAP and their transcriptional partner, TEAD.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T) and treat with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against TEAD (or TAZ/YAP) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against TAZ (or YAP) and TEAD to detect the co-immunoprecipitated proteins.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the direct binding of this compound to TAZ and YAP in a cellular context.[5][6][7][8]
Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Rapidly cool the samples to room temperature.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using antibodies specific for TAZ and YAP.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Signaling Pathways and Visualizations
Understanding the signaling context of TAZ and YAP is crucial for interpreting experimental results. The diagrams below illustrate the canonical Hippo pathway and a generalized experimental workflow for assessing inhibitor specificity.
Caption: The canonical Hippo signaling pathway regulating TAZ and YAP activity.
Caption: Experimental workflow for assessing the specificity of this compound.
Conclusion
While this compound is a known modulator of TAZ, its specificity in relation to YAP is a critical parameter that requires further investigation. The high degree of similarity between TAZ and YAP necessitates rigorous comparative studies to validate the selectivity of any compound targeting this pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the specificity of this compound, thereby enabling a more complete understanding of its pharmacological profile and its potential as a selective therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 3. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances osteogenic differentiation and suppresses adipogenic differentiation by modulating the transcriptional co-activator TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TM-25659
Essential Safety and Logistical Information for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for the TAZ activity modulator, TM-25659. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
This compound: Summary of Key Information
This compound is a cell-permeable, orally bioavailable imidazol-pyrimidine derivative. It is supplied as a yellow powder and is soluble in DMSO. According to safety data sheets, this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH). This classification is pivotal in determining the appropriate disposal route.
Quantitative Data and Chemical Properties
A summary of the relevant chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₈N₈ | [1] |
| Molecular Weight | 500.60 g/mol | [1] |
| Appearance | Yellow powder | |
| Solubility | DMSO: 50 mg/mL | |
| Storage Temperature | 2-8°C | |
| Purity | ≥97% (HPLC) | |
| CAS Number | 260553-97-7 |
Experimental Protocols for Disposal
Given that this compound is not classified as a hazardous chemical, specific experimental protocols for its neutralization or deactivation are not required. The primary focus of the disposal procedure is to adhere to standard laboratory practices for non-hazardous waste, ensuring compliance with institutional and local regulations.
Step-by-Step Disposal Guidance
1. Unused or Surplus this compound (Solid Powder):
-
Waste Characterization: Confirm that the waste is solely this compound and not mixed with any hazardous substances.
-
Containerization: Collect the solid waste in a clearly labeled, sealed container. The label should include the name of the compound ("this compound") and indicate that it is "non-hazardous waste."
-
Disposal Route: Dispose of the container in the designated non-hazardous solid chemical waste stream provided by your institution's Environmental Health and Safety (EHS) department. Do not dispose of it in the regular trash unless explicitly permitted by your institution's policies.[2][3]
2. Solutions of this compound (e.g., in DMSO):
-
Solvent Consideration: The disposal method for solutions of this compound is dictated by the solvent used.
-
Aqueous Solutions: If this compound is in a water-based, non-hazardous solution, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water.[4] However, always consult your local regulations and institutional guidelines first.
-
Organic Solvent Solutions (e.g., DMSO): Solutions of this compound in organic solvents such as DMSO must be disposed of as hazardous chemical waste. Collect these solutions in a designated, properly labeled container for liquid organic waste.
-
Labeling: The waste container must be labeled with the full chemical names of all contents, including the solvent(s) and this compound, along with their approximate concentrations.
3. Empty this compound Containers:
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., ethanol or water) to remove all residues of this compound.[5]
-
Rinsate Disposal: The rinsate from the cleaning process should be collected and disposed of as chemical waste, following the guidelines for the solvent used.
-
Container Disposal: Once thoroughly decontaminated, deface or remove the original label from the container.[5] The clean, empty container can then typically be disposed of in the regular laboratory glass or solid waste recycling, in accordance with your institution's procedures.
4. Contaminated Labware (e.g., pipette tips, gloves):
-
Solid Waste: Disposable labware that has come into contact with this compound should be considered non-hazardous solid waste, provided it is not also contaminated with hazardous materials.
-
Disposal: Collect this waste in a designated container for non-hazardous laboratory solid waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and other laboratory chemicals.
Caption: Decision-making workflow for the disposal of this compound.
Disclaimer: The information provided is based on the current understanding of this compound. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for the most accurate and compliant disposal procedures.
References
- 1. This compound | 260553-97-7 | KKA55397 | Biosynth [biosynth.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. vumc.org [vumc.org]
Personal protective equipment for handling TM-25659
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, operation, and disposal of the novel TAZ modulator, TM-25659. The following procedural guidance is designed to ensure a safe laboratory environment and maintain compound integrity.
Disclaimer: The Safety Data Sheet (SDS) for this compound classifies it as a non-hazardous substance. However, as a novel and potent bioactive small molecule, it is prudent to handle it with a high degree of caution, employing best practices for unknown research chemicals. The following recommendations are based on the compound's known properties and the safety protocols for its structural components, including a pyridine moiety.
Personal Protective Equipment (PPE)
Due to the bioactive nature of this compound and its pyridine component, a comprehensive approach to personal protection is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield should be worn at all times when handling the solid compound or solutions. |
| Hand Protection | Nitrile or neoprene gloves are required. Latex gloves are not suitable. Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body Protection | A fully buttoned laboratory coat must be worn. For procedures with a higher risk of splashes, consider a chemical-resistant apron. |
| Respiratory | All handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation of dust. |
Operational and Disposal Plans
Adherence to a strict operational workflow and disposal plan is critical for safety and to prevent environmental contamination.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the designated workspace, typically a chemical fume hood, is clean and uncluttered. Verify that an emergency eyewash station and safety shower are accessible.
-
Weighing: When weighing the solid, yellow powder form of this compound, use a dedicated, clean spatula and weigh boat within the fume hood to minimize dust generation.
-
Solubilization: For creating solutions, slowly add the solvent (e.g., DMSO, in which it is highly soluble) to the pre-weighed compound.[1] This should also be performed in a fume hood.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources. The recommended storage temperature is 2-8°C.[1]
-
Spill Management: In case of a spill, cordon off the area. For small spills, use an inert absorbent material (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.
Disposal Plan:
-
Solid Waste: Unused solid this compound and any materials contaminated with the solid (e.g., weigh boats, gloves) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed waste container. Do not pour solutions down the drain. Given its pyridine component, it should be treated as hazardous chemical waste.
-
Final Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
The following table summarizes the known quantitative properties of this compound.
| Property | Value |
| Molecular Weight | 500.60 g/mol |
| Chemical Formula | C₃₀H₂₈N₈ |
| Appearance | Yellow powder |
| Solubility | DMSO: 50 mg/mL |
| Storage Temperature | 2-8°C |
| Plasma Protein Binding | ~99.2% (in rats) |
| Pharmacokinetic T½ | ~7-10 hours (in rats, administration dependent) |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
